Cholesterol
Description
The principal sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils.
This compound is a natural product found in Acanthus ilicifolius, Amaranthus hybridus, and other organisms with data available.
This compound is an animal sterol found in the body tissues (and blood plasma) of vertebrates. It can be found in large concentrations within the liver, spinal cord, and brain. This compound is an important component of the membranes of cells, providing stability. It is the major precursor for the synthesis of vitamin D, of the various steroid hormones, including cortisol, cortisone, and aldosterone in the adrenal glands, and of the sex hormones progesterone, estrogen, and testosterone. this compound also has an important role for the brain synapses as well as in the immune system. In conditions featuring elevated low density lipoproteins (LDL), this compound often forms plaque deposits in the walls of arteries, a condition known as atherosclerosis, which is a major contributor to coronary heart disease and other forms of cardiovascular disease.
See also: Calendula Officinalis Flower (part of); Bos taurus bile; this compound; malmea depressa bark (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
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Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cholesterol | |
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| Record name | Cholesterol | |
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Boiling Point |
360 °C (decomposes) | |
| Record name | Cholesterol | |
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| Record name | CHOLESTEROL | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
| Record name | Cholesterol | |
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| Record name | Cholesterol | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
| Record name | CHOLESTEROL | |
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Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
| Record name | CHOLESTEROL | |
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Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
| Record name | CHOLESTEROL | |
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Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
| Record name | Cholesterol | |
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| Record name | Cholesterol [BAN:JAN:NF] | |
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| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
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| Record name | CHOLESTEROL | |
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| Record name | CHOLESTEROL | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
| Record name | Cholesterol | |
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| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Cholesterol Biosynthesis and Metabolic Pathways
De Novo Cholesterol Biosynthesis
The synthesis of this compound, known as de novo biosynthesis, primarily occurs in the liver and intestines, with other tissues like the adrenal glands, reproductive organs, and the brain also contributing. byjus.comuomustansiriyah.edu.iqwikipedia.org This intricate process can be divided into several key stages, starting from a simple two-carbon molecule, acetyl-CoA. sigmaaldrich.comthemedicalbiochemistrypage.org
Mevalonate (B85504) Pathway Enzymatic Reactions
The initial and highly regulated phase of this compound synthesis is the mevalonate pathway. wikipedia.org This pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. byjus.com Subsequently, HMG-CoA synthase facilitates the condensation of another acetyl-CoA molecule with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.comuomustansiriyah.edu.iq
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step in this pathway. byjus.comlibretexts.org This irreversible reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR), which is embedded in the membrane of the endoplasmic reticulum. uomustansiriyah.edu.iqsigmaaldrich.com The activity of HMGR is a major point of regulation for this compound biosynthesis. libretexts.org
Following its synthesis, mevalonate undergoes a series of phosphorylation reactions, consuming ATP, and a decarboxylation step to yield the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). byjus.comsigmaaldrich.com
Isoprenoid and Squalene (B77637) Metabolism in Sterol Synthesis
The five-carbon IPP units are the fundamental building blocks for this compound. wikipedia.org IPP can be isomerized to its isomer, dimethylallyl pyrophosphate (DPP). uomustansiriyah.edu.iq These two activated isoprenes then undergo a series of head-to-tail condensation reactions. libretexts.org
First, IPP and DPP condense to form the ten-carbon molecule geranyl pyrophosphate. uomustansiriyah.edu.iqbookdown.org The addition of another IPP molecule to geranyl pyrophosphate results in the formation of the 15-carbon farnesyl pyrophosphate (FPP). byjus.comuomustansiriyah.edu.iq Finally, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase, located in the endoplasmic reticulum, to form the 30-carbon linear molecule, squalene. byjus.comsigmaaldrich.com
Lanosterol (B1674476) and Zymosterol (B116435) Intermediates
The linear squalene molecule undergoes a crucial cyclization reaction to form the characteristic four-ring steroid nucleus. This process begins with the conversion of squalene to squalene-2,3-epoxide by the enzyme squalene epoxidase. bookdown.org This epoxide is then cyclized by lanosterol synthase to form lanosterol, the first sterol intermediate in the this compound synthesis pathway. sigmaaldrich.commdpi.com
From lanosterol, a series of enzymatic reactions, including the removal of three methyl groups, leads to the formation of this compound. uomustansiriyah.edu.iq One of the key intermediates in this latter part of the pathway is zymosterol. wikipedia.org The conversion of lanosterol to zymosterol is a significant step, and zymosterol itself is a precursor for the final stages of this compound formation, which occur in the endoplasmic reticulum. wikipedia.orgelifesciences.org The pathway from lanosterol to this compound can proceed through different routes, with intermediates like zymosterol playing a pivotal role. elifesciences.orgbiorxiv.org
This compound Catabolism and Derivative Synthesis
While essential, excess this compound must be eliminated from the body. The primary mechanism for this compound catabolism is its conversion into bile acids in the liver. nih.gov This process not only facilitates the excretion of this compound but also produces molecules crucial for the digestion and absorption of dietary fats.
Bile Acid Biosynthesis Pathways
The synthesis of bile acids from this compound is a multi-step enzymatic process that occurs primarily in the liver. nih.gov There are two main pathways for bile acid biosynthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. numberanalytics.comabdominalkey.com
The classical, or neutral, pathway is the predominant route for bile acid synthesis, responsible for the majority of bile acid production. nih.govnumberanalytics.com This pathway is initiated by the enzyme this compound 7α-hydroxylase, encoded by the CYP7A1 gene. themedicalbiochemistrypage.orgtaylorandfrancis.com CYP7A1 is a microsomal enzyme that catalyzes the first and rate-limiting step in this pathway: the hydroxylation of this compound at the 7α position to form 7α-hydroxythis compound. nih.govabdominalkey.com
The activity of CYP7A1 is tightly regulated, primarily through a negative feedback mechanism mediated by bile acids returning to the liver. abdominalkey.com Following the initial step, a series of further enzymatic modifications, including the action of sterol 12α-hydroxylase (CYP8B1), ultimately leads to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govresearchgate.net These primary bile acids are then typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. nih.govresearchgate.net
Alternative (Acidic) Pathway Mechanisms (CYP27A1)
While the classical (or neutral) pathway of bile acid synthesis is often highlighted, the alternative (or acidic) pathway plays a crucial role in this compound homeostasis. researchgate.net This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netnih.gov CYP27A1 catalyzes the oxidation of the this compound side chain, a key step in the pathway. nih.gov This enzyme is not exclusive to the liver and is expressed in various tissues, where it is involved in the reverse this compound transport system. frontiersin.org
The acidic pathway is particularly significant for generating and controlling the levels of regulatory oxysterols, which are oxidized derivatives of this compound. nih.gov The transport of this compound to the inner mitochondrial membrane, where CYP27A1 is located, is a critical rate-limiting step, facilitated by the steroidogenic acute regulatory protein (StarD1). nih.gov The oxysterols produced by CYP27A1, such as 27-hydroxythis compound, are subsequently hydroxylated by other enzymes, like oxysterol 7α-hydroxylase (CYP7B1), in the endoplasmic reticulum. nih.gov This multi-step process ultimately contributes to the pool of bile acids, which are essential for the digestion and absorption of dietary fats. wikipedia.org
Key Enzymes in the Alternative (Acidic) Pathway of Bile Acid Synthesis
| Enzyme | Location | Function |
|---|---|---|
| CYP27A1 (Sterol 27-hydroxylase) | Mitochondria | Initiates the pathway by oxidizing the this compound side chain. researchgate.netnih.gov |
| StarD1 | Mitochondria | Facilitates the transport of this compound to CYP27A1. nih.gov |
| CYP7B1 (Oxysterol 7α-hydroxylase) | Endoplasmic Reticulum | Further hydroxylates the oxysterols produced by CYP27A1. nih.gov |
Steroid Hormone Biosynthesis: this compound as a Precursor Molecule
This compound is the foundational molecule from which all steroid hormones are synthesized. upr.edulibretexts.orgnih.gov This process, known as steroidogenesis, involves a series of enzymatic reactions that modify the basic this compound structure. The initial and rate-limiting step in steroidogenesis is the conversion of this compound to pregnenolone (B344588). nih.govbioscientifica.com This critical reaction is catalyzed by the enzyme CYP11A1, also known as the this compound side-chain cleavage enzyme, located in the inner mitochondrial membrane. nih.govbioscientifica.com Steroidogenic tissues, such as the adrenal cortex and gonads, have a high demand for this compound to support hormone production. oup.comnih.gov
Glucocorticoid Synthesis Pathways
Glucocorticoids, such as cortisol, are a class of steroid hormones synthesized in the adrenal cortex that are essential for regulating metabolism and immune function. upr.edu Following the formation of pregnenolone from this compound, a series of enzymatic steps, including hydroxylations at specific positions on the steroid nucleus, lead to the production of cortisol. urology-textbook.com This pathway is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) from the pituitary gland stimulating the adrenal cortex to produce and release glucocorticoids. urology-textbook.com
Mineralocorticoid Synthesis Pathways
Mineralocorticoids, with aldosterone (B195564) being the most prominent, are also synthesized in the adrenal cortex. upr.eduurology-textbook.com These hormones are crucial for regulating electrolyte and water balance. The synthesis of mineralocorticoids also begins with this compound and proceeds through pregnenolone. urology-textbook.com The specific enzymatic pathways for mineralocorticoid production diverge from those of glucocorticoids, with the final step in aldosterone synthesis being catalyzed by aldosterone synthase. The production of aldosterone is primarily regulated by the renin-angiotensin-aldosterone system. urology-textbook.com The supply of this compound for mineralocorticoid synthesis can come from both intracellular synthesis and the uptake of plasma lipoproteins. nih.gov
Sex Steroid Synthesis Pathways
The synthesis of sex steroids, including androgens (like testosterone) and estrogens, originates from this compound. upr.edufrontiersin.org This process primarily occurs in the gonads (testes and ovaries) and also in other tissues like the adrenal glands and adipose tissue. upr.edubioscientifica.comwikipathways.org The pathway proceeds from this compound to pregnenolone and then diverges to produce the various sex hormones through the action of specific enzymes. bioscientifica.comurology-textbook.com For instance, in the testes, Leydig cells are responsible for testosterone (B1683101) synthesis, a process regulated by luteinizing hormone (LH). nih.gov Testosterone can then be converted to the more potent androgen, dihydrotestosterone, or to estrogens in certain tissues.
Overview of Steroid Hormone Synthesis from this compound
| Hormone Class | Primary Site of Synthesis | Key Functions |
|---|---|---|
| Glucocorticoids (e.g., Cortisol) | Adrenal Cortex | Metabolism regulation, immune response. upr.edu |
| Mineralocorticoids (e.g., Aldosterone) | Adrenal Cortex | Electrolyte and water balance. upr.eduurology-textbook.com |
| Sex Steroids (e.g., Testosterone, Estrogen) | Gonads, Adrenal Glands | Reproductive function, development of secondary sexual characteristics. upr.edufrontiersin.org |
Vitamin D Synthesis Pathway from this compound
This compound is a crucial precursor for the synthesis of vitamin D, a hormone essential for calcium and phosphate (B84403) homeostasis and bone health. lumenlearning.com The synthesis of vitamin D begins in the skin, where a derivative of this compound, 7-dehydrothis compound, is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation from sunlight. lumenlearning.comnih.govdroracle.ai This previtamin D3 then undergoes a temperature-dependent isomerization to form vitamin D3 (cholecalciferol). droracle.ai
Once synthesized in the skin or obtained from dietary sources, vitamin D3 is transported to the liver. lumenlearning.comdroracle.ai In the liver, it is hydroxylated to form 25-hydroxyvitamin D (calcidiol), the major circulating form of vitamin D. nih.govdroracle.ai The final activation step occurs primarily in the kidneys, where 25-hydroxyvitamin D is converted by the enzyme 1α-hydroxylase into the biologically active form, 1,25-dihydroxyvitamin D (calcitriol). lumenlearning.comnih.govdroracle.ai This active form of vitamin D then acts on various target tissues to regulate calcium and phosphate levels.
This compound Absorption and Excretion Mechanisms
The body maintains this compound homeostasis through a balance of synthesis, absorption, and excretion.
Absorption: Dietary this compound is absorbed in the small intestine. ahajournals.org This process is complex and involves the emulsification of dietary fats by bile acids to form micelles, which facilitate the transport of this compound to the intestinal cells (enterocytes). elsevier.es Recent research has identified specific transport proteins, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein, that are crucial for the uptake of this compound into enterocytes. Once absorbed, this compound is packaged into chylomicrons and transported via the lymphatic system to the bloodstream. elsevier.es The efficiency of this compound absorption varies among individuals and is influenced by dietary factors. ahajournals.org
Excretion: The body cannot break down the this compound ring structure, so excretion is the primary means of eliminating excess this compound. consensus.app There are two main pathways for this compound excretion:
Hepatobiliary Excretion: The liver plays a central role in this compound excretion. consensus.app It can directly secrete free this compound into the bile, which is then stored in the gallbladder and released into the intestine. wikipedia.org A significant portion of hepatic this compound is first converted into bile acids, which are also secreted into the bile. wikipedia.orgconsensus.app In the intestine, a portion of the this compound and bile acids are reabsorbed in what is known as the enterohepatic circulation, while the remainder is excreted in the feces. wikipedia.org
Transintestinal this compound Excretion (TICE): More recent studies have highlighted a non-biliary pathway for this compound elimination called transintestinal this compound excretion (TICE). consensus.app This pathway involves the direct secretion of this compound from the blood, across the enterocytes, and into the intestinal lumen for excretion in the feces. consensus.app
Intestinal this compound Absorption Molecular Pathways
The absorption of this compound in the small intestine is a complex, multi-step process involving the interplay of several key proteins and transport mechanisms. It is not a simple process of passive diffusion but rather a regulated system that balances the influx and efflux of sterols across the enterocyte brush border membrane. nih.gov The primary sources of intestinal this compound are diet (approximately 300-500 mg/day in a typical Western diet), bile (800-1,200 mg/day), and sloughed intestinal epithelial cells (about 300 mg/day). elsevier.es
The journey of this compound absorption begins with its solubilization into mixed micelles. researchgate.net These micelles, composed of bile salts and phospholipids (B1166683), are essential for transporting the hydrophobic this compound molecules across the unstirred water layer to the surface of the enterocytes, primarily in the duodenum and proximal jejunum. elsevier.esresearchgate.net
At the apical membrane of the enterocyte, the key protein responsible for this compound uptake is the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govnih.govjordan.im NPC1L1 is a polytopic transmembrane protein that functions as a sterol transporter, mediating the internalization of this compound from the intestinal lumen into the enterocyte. nih.govresearchgate.net The process is thought to involve clathrin-mediated endocytosis, where NPC1L1 acts as a receptor for free this compound. nih.gove-dmj.org
Once inside the enterocyte, free this compound joins the intracellular pool. A significant portion is then transported to the endoplasmic reticulum, where it is esterified into cholesteryl esters by the enzyme Acyl-CoA:this compound acyltransferase 2 (ACAT2). nih.gov This esterification step is crucial as it maintains a low concentration of free this compound within the cell, thus driving further this compound uptake. The newly formed cholesteryl esters, along with triglycerides and apolipoprotein B-48, are then assembled into large lipoprotein particles called chylomicrons. nih.govresearchgate.net These chylomicrons are secreted from the basolateral membrane of the enterocyte into the lymphatic system, eventually entering the bloodstream. researchgate.net
However, not all absorbed this compound is destined for the lymph. The intestine possesses a counter-regulatory mechanism to prevent excessive sterol accumulation. This process is mediated by a heterodimer of two ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8, which are located on the apical membrane of the enterocyte. nih.govnih.gov These transporters function as an efflux pump, actively transporting this compound and, even more efficiently, plant sterols (phytosterols) from the enterocyte back into the intestinal lumen for excretion. nih.govelsevier.es This efflux mechanism explains the selective nature of this compound absorption, as it results in the poor absorption of non-cholesterol sterols like plant sterols. elsevier.eselsevier.es The net efficiency of this compound absorption is therefore determined by the balance between the influx mediated by NPC1L1 and the efflux mediated by ABCG5/G8. nih.gov
Key Proteins in Intestinal this compound Absorption
| Protein | Location | Function |
|---|---|---|
| Niemann-Pick C1-Like 1 (NPC1L1) | Apical membrane of enterocytes | Mediates the uptake of this compound and phytosterols (B1254722) from the intestinal lumen. nih.govnih.gov |
| ATP-binding cassette transporters G5 & G8 (ABCG5/G8) | Apical membrane of enterocytes | Form a heterodimer that pumps this compound and phytosterols back into the intestinal lumen. nih.govportlandpress.com |
| Acyl-CoA:this compound acyltransferase 2 (ACAT2) | Endoplasmic Reticulum of enterocytes | Esterifies free this compound into cholesteryl esters for packaging into chylomicrons. nih.gov |
Fecal Sterol Excretion Mechanisms
The elimination of this compound from the body is critical for maintaining homeostasis and occurs primarily through fecal excretion of neutral and acidic sterols. Fecal neutral sterol excretion represents the major pathway for removing this compound from the body and encompasses this compound that was never absorbed as well as this compound that has been actively secreted from the body into the intestine. elsevier.esannualreviews.org This process involves two primary routes: hepatobiliary secretion and transintestinal this compound excretion (TICE).
Hepatobiliary Secretion: The liver plays a central role in this compound excretion. It extracts this compound from circulation and directly secretes it into the bile. This process is heavily dependent on the ABCG5/G8 transporter complex, which is expressed on the canalicular (apical) membrane of hepatocytes. nih.govpnas.org Similar to their function in the intestine, hepatic ABCG5/G8 transporters pump free this compound from the hepatocyte into the bile canaliculus. portlandpress.comnih.gov Disruption of these transporters leads to a significant reduction in biliary this compound secretion and an accumulation of this compound in the liver. pnas.org Once in the bile, the this compound travels to the small intestine, where it can either be reabsorbed or excreted in the feces if absorption is incomplete. elsevier.es
Transintestinal this compound Excretion (TICE): In addition to the well-established hepatobiliary route, a non-biliary pathway known as transintestinal this compound excretion (TICE) has been recognized as a significant contributor to fecal neutral sterol loss. nih.govbiorxiv.org TICE involves the direct secretion of this compound from the bloodstream across the intestinal epithelium into the lumen. nih.gov This pathway allows for this compound elimination to continue even when biliary secretion is impaired. biorxiv.org While the precise molecular mechanisms of TICE are still being fully elucidated, it is understood to be a key compensatory pathway. biorxiv.org Studies in mice suggest that TICE accounts for a substantial portion of total fecal neutral sterol excretion. biorxiv.orgplos.org The ABCG5/G8 transporters in the intestine are also believed to play a role in facilitating this direct flux of this compound from the enterocyte into the lumen. nih.govplos.org
Together, unabsorbed dietary this compound, this compound secreted in bile, and this compound directly secreted via TICE constitute the pool of neutral sterols that are ultimately eliminated from the body in the feces. elsevier.esjst.go.jp
Enterohepatic Circulation of Bile Acids
The enterohepatic circulation is a highly efficient recycling process that conserves the body's pool of bile acids, which are critical for lipid digestion and this compound homeostasis. nih.govnih.gov This circulatory loop involves the synthesis of bile acids in the liver from this compound, their secretion into the intestine, and their subsequent reabsorption and return to the liver. wikipedia.org
Synthesis and Secretion: In hepatocytes, this compound is converted into the primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions. wikipedia.orgnih.gov The rate-limiting step in this "classic" pathway is catalyzed by the enzyme this compound 7α-hydroxylase (CYP7A1). nih.govimrpress.com An alternative "acidic" pathway also exists, initiated by the enzyme sterol 27-hydroxylase (CYP27A1). nih.gov Before being secreted from the liver, these primary bile acids are conjugated with the amino acids glycine or taurine, which increases their water solubility and prevents them from passively diffusing across cell membranes. wikipedia.orgelsevier.es These conjugated bile acids are then actively secreted across the hepatocyte's canalicular membrane into the bile, a process mediated primarily by the bile salt export pump (BSEP), a member of the ABC transporter family. nih.gov The bile is stored and concentrated in the gallbladder and released into the duodenum upon food intake. nih.govnih.gov
Intestinal Action and Reabsorption: In the small intestine, bile acids act as detergents, emulsifying dietary fats and facilitating their absorption. annualreviews.org As they travel down the intestinal tract, a small fraction of primary bile acids may be deconjugated and dehydroxylated by gut bacteria in the colon to form secondary bile acids. Upon reaching the terminal ileum, approximately 95% of the conjugated bile acids are efficiently reabsorbed into the portal circulation via the apical sodium-dependent bile acid transporter (ASBT). nih.govresearchgate.net
Return to the Liver and Regulation: Once in the portal blood, bile acids are bound to albumin and transported back to the liver. Hepatocytes efficiently extract them from the portal blood, primarily via the Na+-taurocholate cotransporting polypeptide (NTCP), and resecrete them into bile. nih.gov This entire cycle, from liver to intestine and back, repeats 4-12 times a day, ensuring a constant supply of bile acids for digestion while maintaining a relatively small total bile acid pool of about 3-5 grams. nih.govnih.gov
Intracellular Cholesterol Trafficking and Homeostasis
Endoplasmic Reticulum (ER) Cholesterol Homeostasis
The endoplasmic reticulum is the primary site of this compound biosynthesis and plays a pivotal role in sensing and regulating cellular this compound levels. nih.gov Maintaining a low concentration of this compound in the ER is crucial for its proper function and for the activation of homeostatic responses. nih.gov This is achieved through a combination of rapid transport of newly synthesized this compound to other organelles and the action of specific sterol-sensing proteins.
ER-Associated this compound Transport Proteins (e.g., OSBP, GRAMD1)
The movement of this compound from the ER to other cellular destinations is facilitated by a class of proteins known as lipid transfer proteins, which operate at membrane contact sites—regions where the ER comes into close apposition with other organelles.
Oxysterol-binding protein (OSBP) is a key player in the transport of this compound from the ER to the Golgi apparatus. OSBP is localized to ER-Golgi contact sites and functions as a lipid exchanger, transferring this compound from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P). This process is crucial for maintaining the this compound gradient between the ER and the Golgi. researchwithrutgers.com
GRAMD1 (GRAM domain containing 1) proteins , also known as Asters, are another family of ER-anchored lipid transfer proteins that are critical for this compound transport from the plasma membrane to the ER. nih.govmdpi.comelifesciences.org These proteins sense an increase in accessible this compound at the plasma membrane and facilitate its non-vesicular transport to the ER. nih.govmdpi.comelifesciences.org This retrograde transport is essential for feedback regulation of this compound synthesis. anl.gov
| Protein | Location | Function in this compound Transport |
| OSBP | ER-Golgi Contact Sites | Transfers this compound from the ER to the Golgi in exchange for PI4P. researchwithrutgers.com |
| GRAMD1 | ER-Plasma Membrane Contact Sites | Senses accessible plasma membrane this compound and transports it to the ER. nih.govmdpi.comelifesciences.org |
Role of Oxysterols in ER-Mediated Homeostasis
Oxysterols are oxidized derivatives of this compound that act as potent signaling molecules in the regulation of this compound homeostasis. They are involved in both transcriptional and non-transcriptional control of this compound levels.
At the transcriptional level, oxysterols regulate the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors for genes involved in this compound synthesis and uptake. nih.govoup.com When ER this compound levels are high, this compound or oxysterols bind to SREBP cleavage-activating protein (SCAP), causing a conformational change that retains the SREBP-SCAP complex in the ER, thereby preventing the activation of SREBP and subsequent gene expression. plos.org
Oxysterols also activate Liver X Receptors (LXRs), which are nuclear receptors that promote the expression of genes involved in this compound efflux, transport, and catabolism. nih.govoup.com For instance, 25-hydroxythis compound is a potent activator of LXR. plos.org
Furthermore, certain oxysterols can directly influence the physical properties of membranes and facilitate the esterification of excess this compound by acyl-CoA:this compound acyltransferase (ACAT), an ER-resident enzyme. plos.org This process converts free this compound into cholesteryl esters, which can be stored in lipid droplets. plos.org
| Oxysterol Example | Mechanism of Action in ER Homeostasis |
| 25-hydroxythis compound | Binds to Insig, promoting the retention of the SREBP-SCAP complex in the ER. plos.org |
| Various Oxysterols | Act as ligands for Liver X Receptors (LXRs), inducing genes for this compound efflux. nih.govoup.com |
| Side-chain oxysterols | Increase this compound esterification by ACAT. plos.org |
Lysosomal this compound Trafficking and Egress
Lysosomes are acidic organelles responsible for the degradation of macromolecules, including lipoproteins that deliver this compound to cells via the endocytic pathway. The efficient efflux of this compound from the lysosome is critical to prevent its accumulation, which can lead to cellular dysfunction and disease.
Niemann-Pick C1 (NPC1) and NPC2 Proteins in Lysosomal Efflux
The export of this compound from the lysosome is a multi-step process mediated by the coordinated action of two key proteins: Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2). researchwithrutgers.complos.org Mutations in the genes encoding these proteins lead to the fatal neurodegenerative disorder Niemann-Pick type C disease, characterized by the massive accumulation of this compound in lysosomes. mdpi.comnih.gov
NPC2 is a small, soluble protein located within the lysosomal lumen that binds to this compound liberated from the hydrolysis of low-density lipoproteins (LDL). elifesciences.org The this compound-bound NPC2 then interacts with the N-terminal domain of NPC1. elifesciences.org
NPC1 is a large, multi-pass transmembrane protein embedded in the lysosomal membrane. mdpi.com It receives this compound from NPC2 and facilitates its transport across the lysosomal membrane. elifesciences.org The precise mechanism of this compound transport by NPC1 is still under investigation but is thought to involve a "hydrophobic handoff" of this compound from NPC2 to the N-terminal domain of NPC1, followed by its movement through a tunnel-like structure within NPC1 to the lysosomal membrane and out into the cytosol. elifesciences.org
Mechanisms of Lysosomal this compound Accumulation and Redistribution
The accumulation of this compound within lysosomes, as seen in NPC disease, disrupts numerous cellular processes. This accumulation is a direct consequence of the failure of the NPC1/NPC2-mediated efflux pathway. nih.gov The trapped this compound can lead to an increase in lysosomal pH, which in turn inhibits the activity of various lysosomal hydrolases, further impairing the degradative function of the organelle. nih.gov
Once this compound exits the lysosome, it is redistributed to other organelles, including the ER and the plasma membrane. This redistribution is thought to occur via both vesicular and non-vesicular transport mechanisms, although the latter, mediated by lipid transfer proteins at membrane contact sites, is increasingly recognized as a major pathway. The accumulation of this compound in lysosomes disrupts this redistribution, leading to a functional this compound deficiency in other cellular compartments, which can trigger inappropriate homeostatic responses. For instance, the failure to deliver lysosomally-derived this compound to the ER can lead to the erroneous activation of SREBPs and an increase in de novo this compound synthesis, exacerbating the cellular this compound overload.
Plasma Membrane this compound Dynamics
The plasma membrane contains the vast majority of a cell's unesterified this compound, where it plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane proteins. nih.govwikipedia.org The dynamic nature of this compound within the plasma membrane is essential for numerous cellular processes.
This compound is not uniformly distributed within the plasma membrane but is thought to be enriched in specific microdomains, often referred to as lipid rafts, along with sphingolipids. nih.govwikipedia.org These domains are believed to function as platforms for signal transduction and protein trafficking. The distribution of this compound between the inner and outer leaflets of the plasma membrane is also asymmetric, with a higher concentration generally found in the outer leaflet. nih.gov This asymmetry is actively maintained and can be rapidly altered in response to cellular signals. nih.gov
The level of this compound in the plasma membrane is a key determinant of its physical properties. At physiological temperatures, this compound decreases membrane fluidity by restricting the movement of phospholipid fatty acid chains. quora.com Conversely, at low temperatures, it prevents the membrane from becoming too rigid by disrupting the tight packing of phospholipids (B1166683). quora.com This ability to modulate fluidity is critical for maintaining the integrity and function of the plasma membrane across a range of temperatures.
The movement of this compound within the plasma membrane is also dynamic. This compound can diffuse laterally within the plane of the membrane and can also undergo "flip-flop" movement between the inner and outer leaflets, although this is a slower process. nih.govyoutube.com The regulation of plasma membrane this compound levels is tightly linked to the this compound content of the ER. pnas.orgnih.gov An excess of this compound in the plasma membrane leads to its transport to the ER, where it suppresses this compound synthesis and uptake, thus forming a critical feedback loop for maintaining cellular this compound homeostasis. pnas.orgnih.gov
| Feature | Description |
| Distribution | Enriched in lipid rafts; asymmetrically distributed between inner and outer leaflets. nih.govnih.govwikipedia.org |
| Fluidity Regulation | Decreases fluidity at high temperatures and increases it at low temperatures. quora.com |
| Movement | Lateral diffusion and transmembrane "flip-flop". nih.govyoutube.com |
| Homeostatic Role | Excess plasma membrane this compound is transported to the ER to suppress synthesis and uptake. pnas.orgnih.gov |
Lipid Raft Formation and this compound Segregation in Microdomains
This compound plays a crucial role in the formation of specialized membrane microdomains known as lipid rafts. frontiersin.orgresearchgate.netresearchgate.net These are dynamic, nanoscale assemblies enriched in this compound, sphingolipids, and specific proteins. frontiersin.orgfrontiersin.org The interaction between this compound and sphingolipids is a key driver of lipid raft formation. wikipedia.org this compound's rigid sterol group preferentially associates with the saturated acyl chains of sphingolipids, leading to a more ordered and tightly packed lipid environment compared to the surrounding bilayer. wikipedia.org This preferential partitioning creates a distinct liquid-ordered (lo) phase within the more fluid liquid-disordered (ld) phase of the bulk membrane. researchgate.netnih.gov
The formation of lipid rafts leads to the segregation of this compound and certain lipids and proteins within the membrane. researchgate.netresearchgate.net These microdomains serve as platforms for various cellular processes, including signal transduction, vesicular trafficking, and cytoskeletal organization. frontiersin.org The concentration of this compound is a critical factor in the stability and organization of lipid rafts. researchgate.net Studies have shown that lipid rafts contain three to five times more this compound than the surrounding bilayer. wikipedia.org
Table 1: Key Molecules in Lipid Raft Formation
| Molecule | Role in Lipid Raft Formation |
|---|---|
| This compound | Interacts with sphingolipids to create a more ordered membrane phase, acting as a dynamic "glue". wikipedia.org |
| Sphingolipids | Preferentially associate with this compound due to their saturated hydrocarbon chains. wikipedia.org |
| Glycerophospholipids | Typically have unsaturated acyl chains, forming the more disordered bulk membrane. youtube.com |
| Scaffolding Proteins | Act as platforms for signal transduction and cytoskeletal organization within rafts. frontiersin.org |
Transbilayer this compound Movement and Flip-Flop Mechanisms
Transbilayer movement, or "flip-flop," is the process by which lipids, including this compound, move from one leaflet of a membrane bilayer to the other. The spontaneous flip-flop of this compound is a relatively slow process due to the energetic barrier of moving its polar hydroxyl group through the hydrophobic core of the membrane. nih.gov However, the rate of this compound flip-flop is significantly faster than that of phospholipids and is influenced by the local membrane environment. acs.org
The rate of this compound flip-flop can be affected by factors such as membrane composition and physical state. For instance, this compound flip-flop is substantially faster in a more disordered lipid environment. acs.org The presence of certain proteins can also facilitate this movement. While the precise mechanisms are still under investigation, it is understood that both passive and protein-mediated processes contribute to the transbilayer distribution of this compound. nih.govacs.org This movement is crucial for maintaining the appropriate distribution of this compound between the two leaflets of the membrane, which is important for various cellular functions. acs.org
This compound Sensing and Translocation at the Plasma Membrane
Cells have sophisticated mechanisms to sense this compound levels at the plasma membrane and initiate appropriate responses to maintain homeostasis. A key family of proteins involved in this process is the GRAMD1/Aster proteins. elifesciences.orgnih.gov These endoplasmic reticulum (ER)-resident proteins can sense accessible this compound in the plasma membrane. elifesciences.org When the amount of accessible this compound reaches a certain threshold, these proteins facilitate its transport from the plasma membrane to the ER. elifesciences.orgnih.gov
This translocation of this compound from the plasma membrane to the ER serves as a signal for the cell to downregulate this compound synthesis and uptake, thus preventing this compound overload. pnas.org The process is dependent on other lipids as well, such as phosphatidylserine (PS), which is required for the movement of this compound from the plasma membrane to the ER. pnas.org This highlights a complex interplay between different lipid species in regulating this compound trafficking. The sensing mechanism involves specific domains within the GRAMD1/Aster proteins, such as the StART-like domain that binds this compound and the GRAM domain that binds anionic lipids like PS. pnas.org
Inter-Organellar this compound Transfer at Membrane Contact Sites (MCS)
Membrane contact sites (MCS) are regions where the membranes of two organelles are held in close proximity, typically within 10-30 nanometers. nih.gov These sites facilitate the direct, non-vesicular transfer of lipids, including this compound, between organelles. nih.gov
ER-Plasma Membrane Contact Sites
The ER forms extensive contact sites with the plasma membrane, which are crucial for lipid homeostasis. nih.gov These sites are hubs for the bidirectional transport of sterols between the ER and the plasma membrane. plos.org Proteins that tether the ER to the plasma membrane play a key role in regulating lipid transport and synthesis. nih.govplos.org
Lipid transfer proteins (LTPs) located at these contact sites are responsible for sensing and transporting specific lipids. nih.gov For example, the GRAMD1/Aster proteins are anchored in the ER and interact with the plasma membrane to transport this compound from the plasma membrane to the ER. nih.govnih.gov This process is vital for cellular this compound homeostasis, as the ER is the central site for the regulation of this compound synthesis. frontiersin.orgnih.gov
ER-Mitochondria Contact Sites (MAMs)
The endoplasmic reticulum also forms specialized contact sites with mitochondria, known as mitochondria-associated membranes (MAMs). nih.govnih.gov These regions are involved in numerous cellular processes, including calcium homeostasis, phospholipid metabolism, and this compound metabolism. nih.gov MAMs act as a conduit for the transfer of this compound from the ER to mitochondria. nih.govresearchgate.net
This transfer is essential for processes such as steroid hormone synthesis, where this compound is converted to pregnenolone (B344588) in the inner mitochondrial membrane. nih.govnih.gov Disruptions in the structure and function of MAMs can lead to impaired mitochondrial this compound metabolism. nih.govnih.gov The integrity of these contact sites is maintained by various tethering protein complexes. nih.gov
Table 2: Proteins Involved in this compound Transfer at MAMs
| Protein/Complex | Function |
|---|---|
| VAPB-PTPIP51 | A protein tethering complex that helps maintain the ER-mitochondria association. nih.gov |
| ACAT1 | An enzyme localized at MAMs that converts free this compound into cholesteryl esters for storage. frontiersin.org |
ER-Endosome/Lysosome Contact Sites and this compound Transfer
Contact sites between the ER and late endosomes/lysosomes are critical for the trafficking of this compound derived from the uptake of low-density lipoproteins (LDL). nih.govnih.gov After LDL is internalized and degraded in lysosomes, the released this compound is transported to other cellular compartments, including the ER and the plasma membrane. nih.govresearchgate.net
This transport is mediated by lipid transfer proteins that are positioned at these contact sites. nih.gov Key proteins involved in this process include members of the oxysterol-binding protein (OSBP) family, such as ORP1L, and steroidogenic acute regulatory protein-related lipid-transfer (StART) domain proteins like STARD3. frontiersin.orgnih.gov These proteins bridge the gap between the ER and endosomal/lysosomal membranes, facilitating the movement of this compound. nih.gov This transfer is bidirectional; this compound can move from endosomes/lysosomes to the ER for regulation of homeostasis, and under certain conditions, from the ER to these compartments. nih.gov The formation and function of these contact sites are often dependent on the lipid composition of the membranes, such as the presence of phosphoinositides like PtdIns4P. nih.govembopress.org
Role of Lipid Transfer Proteins (LTPs) in Non-Vesicular Transport
While vesicular transport moves a significant amount of lipids between organelles, non-vesicular transport is a crucial mechanism for the rapid and targeted movement of specific lipids, including this compound. exlibrisgroup.comnih.govnih.gov This process is mediated by Lipid Transfer Proteins (LTPs), which can extract a lipid molecule from one membrane, shield its hydrophobic structure from the aqueous cytosol within a binding pocket, and deliver it to another membrane. nih.govresearchgate.net This mode of transport is often more selective than vesicular transport and is vital for maintaining the unique lipid compositions of different organelles. researchgate.net
Non-vesicular transport frequently occurs at Membrane Contact Sites (MCSs), which are areas where the membranes of two organelles are held in close proximity, typically between 10 and 30 nanometers apart. wikipedia.orgfrontiersin.orgpnas.org This close apposition facilitates efficient lipid exchange by minimizing the distance LTPs must travel. frontiersin.orgpnas.org
Several major families of LTPs are involved in this compound transport:
Oxysterol-Binding Protein (OSBP)-related Proteins (ORPs): The ORP family is a large, conserved group of proteins in eukaryotes that bind sterols and phosphoinositides. wikipedia.org They are implicated in a wide range of cellular processes, including lipid metabolism, signaling, and non-vesicular sterol transport. wikipedia.org Many ORPs are located at MCSs, such as the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus or endosomes. wikipedia.orgnih.gov They are thought to function as sterol sensors and transporters, often facilitating the exchange of this compound for another lipid, like phosphatidylinositol-4-phosphate (PI4P), in a counter-flow mechanism. frontiersin.orgresearchgate.net This process not only moves this compound but also helps regulate phosphoinositide signaling. researchgate.net
StARkin Superfamily Proteins: This superfamily includes the Steroidogenic Acute Regulatory (StAR) protein and other domains such as the StAR-related lipid-transfer (START) domain. These proteins are known to bind and transport this compound. For instance, the Aster proteins, which belong to this family, are involved in transferring this compound from the plasma membrane to the ER. researchgate.net
The precise mechanisms by which LTPs function can vary, but they generally fall into categories such as shuttles that carry single lipid molecules or bridge-like transporters that may form a conduit for lipids to flow between membranes. nih.govnih.govresearchgate.net These proteins are essential for moving this compound from its site of synthesis in the ER or from endosomes (after uptake via lipoproteins) to other membranes where it is needed, such as the plasma membrane. nih.gov
| LTP Family | Key Features | Primary Function in this compound Transport | Example Mechanism |
|---|---|---|---|
| Oxysterol-Binding Protein (OSBP)-related Proteins (ORPs) | Conserved sterol/phosphoinositide-binding domain; often localized to Membrane Contact Sites (MCSs). wikipedia.org | Act as sterol sensors and transporters, regulating this compound distribution between organelles like the ER, Golgi, and endosomes. wikipedia.orgnih.govresearchgate.net | Lipid counter-transport (e.g., exchanging this compound for PI4P at ER-Golgi contact sites). frontiersin.orgresearchgate.net |
| StARkin Superfamily (e.g., Aster proteins) | Contain a START domain that binds this compound. researchgate.net | Mediate this compound transfer from the plasma membrane to the ER. researchgate.net | Shuttle-based transport of individual this compound molecules. researchgate.net |
This compound Esterification and Storage in Lipid Droplets
Free this compound is an essential component of cell membranes, but in excess, it can be toxic to the cell. pnas.orgmdpi.com To maintain this compound homeostasis and prevent lipotoxicity, cells convert excess free this compound into a more inert, hydrophobic form called cholesteryl ester. pnas.orgwikipedia.org This process, known as this compound esterification, allows for the safe storage of large amounts of this compound within the cell in specialized organelles called lipid droplets. wikipedia.orgcreative-proteomics.com
Lipid droplets consist of a neutral lipid core, primarily composed of triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer and associated proteins. wikipedia.org They act as dynamic reservoirs, storing lipids that can be mobilized when the cell requires them for energy, membrane synthesis, or steroid hormone production. wikipedia.orgcreative-proteomics.comnih.gov The storage of this compound as cholesteryl esters within lipid droplets is a critical process, particularly in cells like macrophages, which can accumulate large amounts of this compound and contribute to the development of atherosclerosis. pnas.orgahajournals.org
Acyl-CoA:this compound Acyltransferase (ACAT) Activity
The esterification of this compound is catalyzed by the enzyme Acyl-CoA:this compound acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). pnas.orgcreative-proteomics.comwikipedia.org This enzyme is an integral protein located primarily in the endoplasmic reticulum (ER). creative-proteomics.comwikipedia.orgresearchgate.net ACAT facilitates the transfer of a long-chain fatty acid from a fatty acyl-CoA molecule to the 3-beta-hydroxyl group of this compound, forming a cholesteryl ester and releasing coenzyme A (CoA). creative-proteomics.comwikipedia.orglibretexts.org
In mammals, there are two distinct ACAT isoenzymes, ACAT1 and ACAT2, which are encoded by different genes and have different tissue distributions and physiological roles. nih.govmolbiolcell.org
ACAT1 is expressed ubiquitously in almost all tissues and cell types. molbiolcell.orgnih.gov Its primary role is believed to be in maintaining intracellular this compound homeostasis by converting excess free this compound into cholesteryl esters for storage in cytosolic lipid droplets. molbiolcell.org This prevents the toxic accumulation of free this compound in cellular membranes. wikipedia.org
ACAT2 expression is more restricted, found predominantly in the liver and intestines. molbiolcell.orgnih.govahajournals.org ACAT2 is thought to play a specialized role in providing cholesteryl esters for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver. nih.govmolbiolcell.org
| Feature | ACAT1 (SOAT1) | ACAT2 (SOAT2) |
|---|---|---|
| Tissue Distribution | Ubiquitous; found in most tissues including adrenal glands, macrophages, and brain. molbiolcell.orgnih.gov | Restricted; primarily in the liver (hepatocytes) and intestine (enterocytes). molbiolcell.orgnih.govahajournals.org |
| Subcellular Location | Endoplasmic Reticulum. nih.gov | Endoplasmic Reticulum. molbiolcell.org |
| Primary Function | Intracellular this compound homeostasis; formation of cholesteryl esters for storage in cytosolic lipid droplets. molbiolcell.org | Provides cholesteryl esters for assembly into apoB-containing lipoproteins (VLDL, chylomicrons) for secretion. nih.govmolbiolcell.org |
| Physiological Role | Protects cells from free this compound toxicity; involved in macrophage foam cell formation. pnas.orgwikipedia.org | Dietary this compound absorption and hepatic lipoprotein production. nih.gov |
Regulation of Cholesteryl Ester Formation
The formation of cholesteryl esters is a tightly regulated process, ensuring that it responds appropriately to the cell's metabolic state and this compound levels. The activity of ACAT is modulated by several factors:
Substrate Availability: The primary regulatory factor for ACAT activity is the availability of its main substrate, free this compound, within the ER membrane. creative-proteomics.com When intracellular this compound levels rise, either from endogenous synthesis or from the uptake of lipoproteins, the increased this compound concentration in the ER stimulates ACAT activity. creative-proteomics.comresearchgate.net Conversely, low this compound levels lead to reduced ACAT activity. creative-proteomics.com The availability of various fatty acids can also influence the rate of esterification. nih.gov
Feedback Regulation: High levels of intracellular this compound act as a feedback signal to inhibit ACAT activity, preventing the excessive accumulation of cholesteryl esters. creative-proteomics.com Certain oxysterols, which are oxidized derivatives of this compound, can also modulate ACAT activity. For example, 25-hydroxythis compound has been shown to stimulate this compound esterification in some cell types. nih.gov
Pharmacological Inhibition: ACAT activity can be inhibited by various compounds. Progesterone, for instance, has been identified as an inhibitor of the ACAT enzyme, blocking the formation of cholesteryl esters in cultured cells without affecting triglyceride or phospholipid synthesis. nih.govpnas.org The development of specific ACAT inhibitors has been an area of research for managing conditions related to this compound accumulation, such as atherosclerosis. pnas.org
This intricate regulation ensures that this compound esterification is closely coordinated with this compound biosynthesis, uptake, and efflux, thereby maintaining cellular this compound homeostasis.
Cholesterol S Structural and Signaling Roles in Cellular Physiology
Cholesterol's Influence on Membrane Biophysics and Dynamics
This compound is a key regulator of the physical state of the cell membrane, ensuring its structural integrity and proper function across various conditions. walshmedicalmedia.com It dynamically alters membrane fluidity, permeability, and thickness, and engages in crucial interactions with membrane-embedded proteins.
This compound functions as a bidirectional regulator of membrane fluidity, a property describing the ease of movement for lipids and proteins within the bilayer. walshmedicalmedia.comwikipedia.org Its effect is temperature-dependent and is dictated by its interactions with the membrane's phospholipids (B1166683). labxchange.org
At high temperatures, this compound decreases membrane fluidity. labxchange.orgnumberanalytics.com Its rigid, planar steroid ring structure interacts with and partially immobilizes the fatty acid chains of phospholipids, particularly near the polar head groups. labxchange.org This restriction of movement makes the membrane more rigid and less fluid than it would otherwise be. labxchange.orgwalshmedicalmedia.com
Conversely, at low temperatures, this compound increases membrane fluidity. labxchange.org It inserts itself between phospholipid molecules, preventing their fatty acid tails from packing too tightly and crystallizing. labxchange.orgjove.com This disruption of the ordered, gel-like state ensures the membrane remains fluid and functional in colder conditions. labxchange.orgwalshmedicalmedia.com This dual-action capability allows this compound to act as a "fluidity buffer," maintaining an optimal state of viscosity for cellular processes. wikipedia.orgjove.com
This ordering effect of this compound is also fundamental to the formation of specialized membrane microdomains known as lipid rafts. These are small, dynamic regions enriched in this compound, sphingolipids, and specific proteins. jove.comnih.gov The presence of this compound helps to create a more ordered and less fluid environment within the raft compared to the surrounding bilayer, compartmentalizing cellular processes by organizing signaling molecules. jove.com
This compound significantly influences the barrier function of the cell membrane by modulating its permeability and thickness. By inserting into the lipid bilayer, this compound increases the packing density of phospholipid molecules. quora.com This tighter packing makes it more difficult for small, water-soluble molecules to pass through the membrane, thereby reducing its permeability and maintaining the crucial concentration gradients necessary for cellular homeostasis. walshmedicalmedia.comquora.com The presence of this compound in the membrane significantly decreases the permeation of molecules like oxygen. rsc.org
Furthermore, this compound generally increases the thickness of the lipid bilayer. acs.orgmdpi.com Its rigid structure causes the surrounding phospholipid hydrocarbon chains to extend and align more perpendicularly to the membrane surface, reducing the tilt of the lipid backbones. acs.orgmdpi.com This "thickening" effect can directly impact the function of membrane-embedded proteins, many of which are sensitive to the hydrophobic thickness of the surrounding bilayer for their optimal activity. acs.org
| Membrane Property | Effect of this compound | Underlying Mechanism | Reference |
|---|---|---|---|
| Fluidity (at high temp.) | Decreases | Rigid steroid ring immobilizes phospholipid tails. | labxchange.orgwalshmedicalmedia.com |
| Fluidity (at low temp.) | Increases | Disrupts tight packing of phospholipids, preventing crystallization. | labxchange.orgjove.com |
| Permeability (to small solutes) | Decreases | Increases packing of phospholipids, filling gaps in the membrane. | walshmedicalmedia.comquora.comrsc.org |
| Thickness | Increases | Causes straightening and ordering of phospholipid acyl chains. | acs.orgmdpi.com |
Beyond its general effects on the lipid bilayer, this compound directly interacts with and modulates the function of numerous membrane-bound proteins. nih.gov These interactions can be specific, with this compound binding to particular sites on a protein, much like a ligand or an allosteric modulator. nih.govmdpi.com
Several this compound-binding motifs have been identified in membrane proteins. The most well-known are the this compound Recognition/Interaction Amino Acid Consensus (CRAC) and the this compound Consensus Motif (CCM). mdpi.comresearchgate.net The CRAC motif is characterized by a sequence of amino acids featuring a basic residue (Lysine or Arginine), an aromatic residue (Tyrosine or Phenylalanine), and an aliphatic residue (Leucine or Valine). researchgate.net These motifs create pockets or surfaces on the protein that facilitate preferential, high-affinity interactions with this compound molecules. mdpi.comnih.gov
These direct binding events can stabilize specific conformations of a receptor or enzyme, thereby influencing its activity. mdpi.com For many integral membrane proteins, the presence of this compound in their immediate lipid environment is essential for proper folding, stability, and function. nih.gov The activity of various ion channels, transporters, and receptors is known to be sensitive to the this compound concentration in the membrane, highlighting the importance of these specific lipid-protein interactions in cellular physiology. nih.govresearchgate.net
Sterol-Mediated Signal Transduction Pathways
This compound is not merely a structural component but also an active participant in signal transduction. It directly influences the function of key receptor families and is an indispensable element in specific signaling cascades.
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are crucial drug targets. asu.edu Their function is intimately regulated by the lipid environment, particularly by this compound. mdpi.comnih.gov this compound can affect GPCRs through both indirect mechanisms, by altering the bulk properties of the membrane, and through direct, specific interactions. mdpi.commdpi.com
Many GPCRs possess the aforementioned CRAC or CCM motifs within their transmembrane domains, allowing for direct and specific binding of this compound. mdpi.commdpi.com This binding can act as an allosteric modulator, influencing the receptor's conformation and thereby affecting ligand binding, activation, and signaling. mdpi.commdpi.com For example, studies on the A2A adenosine (B11128) receptor have shown that this compound can directly occupy the orthosteric binding site, inhibiting antagonist binding. mdpi.com By binding to grooves between transmembrane helices, this compound can stabilize either active or inactive states of a GPCR, thus fine-tuning the cellular response to extracellular signals. gu.se
The link between this compound and the Hedgehog (Hh) signaling pathway is one of the most well-defined examples of a sterol's direct role in signaling. nih.govnih.gov This pathway is fundamental during embryonic development and is implicated in some cancers. nih.govnih.gov this compound is involved at multiple stages of Hh signaling.
Firstly, the Hedgehog signaling proteins (such as Sonic Hedgehog, SHH) undergo a unique post-translational modification where a this compound molecule is covalently attached to their C-terminus. nih.govnih.gov This modification is essential for the protein's proper activity and transport. nih.gov
Secondly, and crucially for signal reception, this compound is required for the activity of Smoothened (SMO), a 7-transmembrane receptor that functions like a GPCR in the Hh pathway. nih.govelifesciences.org In the absence of a Hedgehog signal, the receptor Patched1 (PTC1) inhibits SMO. elifesciences.org When a Hedgehog protein binds to PTC1, this inhibition is relieved, allowing SMO to become active. nih.govelifesciences.org Research has revealed that this compound itself can serve as a direct endogenous ligand for SMO. harvard.edu It binds to the extracellular cysteine-rich domain (CRD) of SMO, inducing a conformational change that is sufficient for its activation. elifesciences.orgharvard.edu Therefore, this compound is not just a permissive factor but an instructive molecule that directly activates a key receptor to propagate the Hedgehog signal. elifesciences.org
| Component | Type of Molecule | Interaction with/Role of this compound | Reference |
|---|---|---|---|
| Sonic Hedgehog (SHH) | Signaling Protein (Ligand) | Undergoes covalent modification by this compound, which is required for full activity. | nih.govnih.gov |
| Patched1 (PTC1) | 12-transmembrane Receptor | Inhibits Smoothened (SMO); this inhibition is regulated by intracellular sterols. | nih.govelifesciences.orgplos.org |
| Smoothened (SMO) | 7-transmembrane GPCR-like Receptor | Directly activated by binding this compound to its extracellular domain, propagating the signal. | elifesciences.orgharvard.edu |
mTORC1 Signaling and this compound Homeostasis
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from various intra- and extracellular cues, including nutrients like amino acids and this compound. biologists.comescholarship.org this compound, in particular, has been identified as a crucial nutrient input that stimulates mTORC1 activity at the surface of lysosomes. escholarship.orgbiorxiv.orgfrontiersin.org This process is essential for coordinating cellular biosynthetic programs with nutrient availability.
The activation of mTORC1 by this compound is a spatially controlled event occurring on the lysosomal membrane. robertozonculab.org When this compound is abundant within the lysosome, it promotes the recruitment of mTORC1 to the lysosomal surface. biologists.comrobertozonculab.org This recruitment is mediated by a protein complex that includes the Rag GTPases, which act as a bridge, and the lysosomal amino acid permease SLC38A9, which functions as part of the this compound-sensing machinery. biologists.combiorxiv.orgfrontiersin.org Some research suggests that the Niemann-Pick type C (NPC1) protein, a lysosomal this compound transporter, may also play a role, potentially by directly interacting with the mTORC1-scaffolding complex. escholarship.orgbiorxiv.org In conditions where NPC1 is defective, the resulting accumulation of lysosomal this compound leads to chronic hyperactivation of mTORC1. escholarship.orgbiorxiv.org
Conversely, mTORC1 signaling also influences cellular this compound homeostasis, primarily by regulating the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), the master transcriptional regulator of this compound synthesis. frontiersin.orgfrontiersin.orgpnas.org Activated mTORC1 promotes the processing of SREBP-2, leading to the upregulation of genes involved in this compound biosynthesis. escholarship.orgfrontiersin.orgpnas.org The mechanism involves mTORC1 suppressing the trafficking of this compound to the endoplasmic reticulum (ER). pnas.orgnih.gov High mTORC1 activity inhibits autophagy and maintains endosomal recycling, which limits the delivery of this compound from organelles and the cell periphery to the lysosome. pnas.orgnih.gov This reduction in this compound release from lysosomes leads to lower this compound levels in the ER, a condition that triggers the activation of SREBP-2 to restore this compound levels through synthesis. pnas.orgpnas.orgresearchgate.net
This intricate feedback loop ensures that cell growth, driven by mTORC1, is coupled with the availability of this compound, an essential component for building new membranes. frontiersin.org
This compound's Role in Receptor Clustering and Activation
This compound is a fundamental component of animal cell membranes, where it plays a critical structural role by regulating membrane fluidity, integrity, and organization. frontiersin.orgnih.gov Beyond its structural function, this compound is a key player in the spatial organization of signaling molecules, particularly through the formation of specialized membrane microdomains known as lipid rafts. frontiersin.orgmdpi.comresearchgate.net These domains are enriched in this compound and sphingolipids and function as dynamic platforms that concentrate specific proteins, thereby facilitating their interaction and enabling efficient signal transduction. mdpi.comresearchgate.netnih.gov
The clustering of cell surface receptors within lipid rafts is a crucial mechanism for initiating and modulating signaling cascades. researchgate.net Many receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, are localized to or recruited into these this compound-rich domains upon activation. frontiersin.orgmdpi.com For example, the chemokine receptor CXCR4, a type of GPCR, requires this compound to form functional pairs (dimers) that are capable of transmitting signals across the cell membrane. fau.eu Computer simulations have shown that this compound molecules act as a "glue," selectively binding to specific regions of two CXCR4 molecules to stabilize a functional dimeric complex. fau.eu In the absence of sufficient this compound, the receptors may still interact, but they form different, likely inactive, structures. fau.eu
This compound can influence receptor function through several mechanisms:
Direct Interaction: this compound can bind directly to receptors at specific sites, such as the this compound Recognition Amino Acid Consensus (CRAC) motifs found in many GPCRs. mdpi.commdpi.com These interactions can allosterically modulate the receptor's conformation, affecting its ligand-binding affinity and its ability to couple with intracellular G proteins. mdpi.comfrontiersin.org
Membrane Environment Modulation: By altering the physical properties of the surrounding membrane (e.g., thickness and fluidity), this compound indirectly affects receptor conformation and dynamics. mdpi.commdpi.com
Facilitating Oligomerization: As seen with CXCR4, this compound promotes the formation of receptor dimers or larger oligomers, a common requirement for the activation of many GPCRs and other receptors. fau.eumdpi.commdpi.com
Recruitment of Signaling Partners: Lipid rafts concentrate not only receptors but also downstream signaling molecules, such as G proteins and kinases. nih.gov This co-localization increases the probability and efficiency of signal transmission once the receptor is activated. frontiersin.org For instance, upon binding its ligand, the FcγRIIa receptor is recruited to lipid rafts, which enables its phosphorylation and the initiation of intracellular signaling. frontiersin.org
Research has shown that depleting membrane this compound disrupts lipid rafts, which can abolish or significantly attenuate the signaling of various receptors, highlighting this compound's indispensable role in the activation process. frontiersin.orgresearchgate.net
This compound in Myelin Formation and Function
This compound is an indispensable lipid for the formation, structure, and function of the myelin sheath, the multilayered membrane that insulates axons in the nervous system. oup.comwikipedia.orgnih.gov Myelin is exceptionally rich in lipids, and this compound constitutes a significant proportion of this lipid content, making up approximately 40% of the total lipids in the myelin sheath, compared to about 25% in typical cell membranes. frontiersin.orgresearchgate.net This high concentration is critical for myelin's ability to facilitate rapid saltatory nerve conduction. nih.govresearchgate.net
Role in Oligodendrocyte Differentiation and Myelinogenesis
In the central nervous system (CNS), myelin is produced by specialized glial cells called oligodendrocytes. The process of oligodendrocyte differentiation and subsequent myelin formation (myelinogenesis) is intrinsically linked to this compound metabolism. explorationpub.com During development, oligodendrocytes achieve the highest rates of this compound synthesis in the brain to meet the massive demand for this lipid during the myelination period. oup.combiorxiv.org
Key research findings underscore this critical role:
Essential for Myelin Gene Expression: this compound is required for oligodendrocytes to express key myelin-specific genes and to wrap axons with the myelin membrane. jneurosci.org
Rate-Limiting Component: this compound has been identified as a rate-limiting factor for myelin development. nih.gov Studies using mouse models where this compound synthesis was specifically blocked in oligodendrocytes showed that while the cells could survive, CNS myelination was severely impaired, leading to motor deficits like ataxia and tremors. researchgate.net This demonstrates that de novo synthesis of this compound within oligodendrocytes is essential for proper myelin formation. oup.comresearchgate.net
Signal Transduction: this compound facilitates myelination not just as a structural block but also by enabling intracellular signaling. It is required for the activity of the PI3K/Akt/mTOR signaling pathway within oligodendrocytes, a major driver of the myelination process. jneurosci.orgnih.gov This suggests a feedforward loop where mTOR signaling promotes the expression of genes for this compound synthesis, and the resulting this compound, in turn, is required for sustained mTOR activity to produce the vast amounts of membrane needed for axon ensheathment. jneurosci.org
Oligodendrocyte Differentiation and Proliferation: The availability of this compound influences the entire oligodendrocyte lineage. While some studies suggest that short-term inhibition of this compound synthesis can induce oligodendrocyte precursor cell (OPC) differentiation, other research indicates that this compound is necessary for OPC proliferation, a crucial step to generate sufficient numbers of myelinating cells for both developmental myelination and repair. biorxiv.orgmdpi.com
Myelin Sheath Integrity and this compound Content
The high this compound content of the myelin sheath is directly responsible for its unique biophysical properties, which are essential for its function as a neural insulator. frontiersin.org Any significant deviation from the normal this compound concentration can compromise the integrity and function of myelin. nih.gov
The structural importance of this compound in the myelin sheath is multifaceted:
Membrane Compaction and Stability: this compound molecules insert between the hydrocarbon chains of other lipids, particularly glycosphingolipids, which are also abundant in myelin. nih.gov This interaction increases the packing density and thermodynamic stability of the membrane leaflets, contributing to the tight compaction that is characteristic of the myelin sheath. frontiersin.org A this compound content of around 44% has been found to be optimal for membrane compaction and stability. frontiersin.org
Regulation of Fluidity and Permeability: The rigid, planar structure of this compound restricts the movement of fatty acid chains in the membrane, thereby reducing its fluidity. frontiersin.org This creates a more ordered and less permeable membrane, which is critical for its role as an electrical insulator. frontiersin.orgresearchgate.net This high hydrophobicity helps reduce the penetration of water and ions across the axonal membrane, which is necessary for efficient saltatory conduction. frontiersin.org
Axonal Support and Health: A structurally sound, this compound-rich myelin sheath is not only important for nerve conduction but also for providing metabolic support to the axon it ensheathes. biorxiv.org Damage to the myelin sheath or disruptions in its this compound content can lead to neurological problems by slowing or reducing nerve signal transmission. medicalnewstoday.com Studies have shown that a lack of this compound synthesis in oligodendrocytes leads to severely perturbed myelination, and even minimal changes to the myelin lipid composition are not well tolerated. nih.govresearchgate.net
The critical dependence of myelin integrity on its this compound content is further highlighted in the context of demyelinating diseases and repair processes. Efficient remyelination after injury is associated with an increased rate of this compound synthesis, underscoring the constant need for this lipid to maintain and repair the vital myelin sheath. frontiersin.orgbiorxiv.org
Lipoprotein Mediated Cholesterol Transport and Dynamics
Low-Density Lipoprotein (LDL) Metabolism
Low-density lipoprotein (LDL) metabolism is a critical process for maintaining cholesterol homeostasis in the body. The primary mechanism for clearing LDL from the circulation is through its uptake by cells, predominantly hepatocytes, via the LDL receptor (LDLR). This process is tightly regulated to ensure that cells acquire sufficient this compound for their needs without leading to excessive accumulation, which can contribute to atherosclerosis.
LDL Receptor (LDLR)-Mediated Endocytosis
The cellular uptake of LDL is a classic example of receptor-mediated endocytosis, a highly specific and efficient process. nih.govnih.govelsevierpure.commcgill.ca The LDLR is a transmembrane protein that recognizes and binds to apolipoprotein B-100 (ApoB-100), the primary protein component of LDL particles. wikipedia.orgproteopedia.org This interaction occurs at the cell surface, specifically in specialized regions called clathrin-coated pits. wikipedia.orgthieme-connect.comlibretexts.org
The process unfolds in a series of steps:
Binding: LDL particles circulating in the bloodstream bind to LDLRs clustered in clathrin-coated pits on the cell surface. libretexts.org
Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, enclosing the LDL-LDLR complexes. mcgill.calibretexts.org This process is facilitated by the protein dynamin. libretexts.org
Uncoating and Fusion: The clathrin coat is rapidly removed from the vesicle, which then fuses with an early endosome. libretexts.org
Dissociation: The acidic environment within the endosome (pH ~6) causes a conformational change in the LDLR, leading to the dissociation of the LDL particle from the receptor. wikipedia.orglibretexts.org
Recycling of the Receptor: The LDLR is sorted into recycling vesicles and transported back to the cell surface, where it can mediate the uptake of more LDL particles. wikipedia.orgproteopedia.org
Degradation of LDL: The LDL particle is delivered to the lysosome, where it is degraded into its constituent components: free this compound, amino acids, and fatty acids. mcgill.ca The released this compound can then be used by the cell for various purposes, such as membrane synthesis or steroid hormone production. nih.gov
This entire cycle, from binding to receptor recycling, is remarkably rapid, taking only a few minutes to complete. thieme-connect.comnih.gov
Regulation of LDLR Expression and Degradation (e.g., PCSK9)
The number of LDLRs on the cell surface is a key determinant of plasma LDL this compound levels. nih.gov Consequently, LDLR expression and degradation are tightly regulated by intracellular this compound levels and by specific proteins, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). clevelandclinic.orgheartuk.org.uk
Transcriptional Regulation by SREBPs:
The primary mechanism for regulating LDLR expression is at the level of gene transcription, mediated by a family of transcription factors called Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govbiologists.com
When intracellular this compound levels are low, SREBPs are activated and move into the nucleus. biologists.comyoutube.com
In the nucleus, SREBPs bind to specific DNA sequences called sterol regulatory elements (SREs) in the promoter regions of target genes, including the LDLR gene. biologists.comwikipedia.org
This binding enhances the transcription of the LDLR gene, leading to increased synthesis of LDLRs. biologists.com
The increased number of LDLRs on the cell surface results in greater uptake of LDL from the circulation, thereby replenishing intracellular this compound levels. nih.gov
Conversely, when intracellular this compound levels are high, the activation of SREBPs is inhibited, leading to a decrease in LDLR gene transcription and a reduction in LDL uptake. nih.govwikipedia.org
Post-Translational Regulation by PCSK9:
PCSK9 is a secreted protein, primarily produced by the liver, that plays a crucial role in the post-translational regulation of LDLRs by promoting their degradation. clevelandclinic.orgheartuk.org.uknih.gov
PCSK9 binds to the extracellular domain of the LDLR on the cell surface. nih.govresearchgate.netnih.gov
The PCSK9-LDLR complex is then internalized via endocytosis. nih.govfrontiersin.org
Inside the cell, within the acidic environment of the endosome, PCSK9 remains bound to the LDLR. This prevents the receptor from adopting the closed conformation necessary for its recycling back to the cell surface. nih.govnih.govfrontiersin.org
Instead, the entire PCSK9-LDLR complex is targeted to the lysosome for degradation. researchgate.netnih.govfrontiersin.org
By promoting the degradation of LDLRs, PCSK9 effectively reduces the number of receptors on the cell surface, leading to decreased LDL clearance from the circulation and consequently higher plasma LDL this compound levels. heartuk.org.ukimrpress.com The discovery of PCSK9's function has led to the development of a new class of this compound-lowering drugs, PCSK9 inhibitors, which are monoclonal antibodies that block the interaction between PCSK9 and the LDLR, thereby increasing the number of available receptors to clear LDL from the blood. heartuk.org.uknih.govdrugs.comyoutube.com
High-Density Lipoprotein (HDL) Metabolism
High-density lipoprotein (HDL) metabolism encompasses a series of complex processes that are central to this compound homeostasis and are often associated with cardiovascular health. A key function of HDL is its role in reverse this compound transport (RCT), the process by which excess this compound from peripheral tissues is transported back to the liver for excretion. wikipedia.orgahajournals.orgoup.com
Reverse this compound Transport (RCT) Molecular Mechanisms
Reverse this compound transport is a multi-step pathway that involves the efflux of this compound from cells, its esterification in the plasma, and its subsequent delivery to the liver for disposal. wikipedia.orgnih.govnih.gov
The initial and rate-limiting step in RCT is the efflux of free this compound from peripheral cells, such as macrophages in the arterial wall, to an extracellular acceptor. nih.govnih.gov This process is facilitated by specific transporters and receptors. The this compound is then transported in HDL particles through the bloodstream to the liver. wikipedia.org In the liver, the this compound can be excreted directly into the bile or converted to bile acids before excretion. wikipedia.orgahajournals.org
The efflux of this compound from peripheral cells is an active process mediated by members of the ATP-binding cassette (ABC) transporter family, primarily ABCA1 and ABCG1. nih.govahajournals.org
ABCA1 (ATP-binding cassette transporter A1): This transporter plays a crucial role in the initial step of HDL formation. nih.govahajournals.org It facilitates the transfer of cellular free this compound and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), the major protein component of HDL, to form nascent, discoidal HDL particles. nih.govnih.gov The expression of the ABCA1 gene is upregulated in response to this compound loading in cells, providing a mechanism to prevent excessive this compound accumulation. ahajournals.org Mutations in the ABCA1 gene can lead to Tangier disease, a condition characterized by a severe deficiency of HDL and an increased risk of premature atherosclerosis. nih.govresearchgate.net
ABCG1 (ATP-binding cassette transporter G1): This transporter works in concert with ABCA1 to promote this compound efflux. nih.gov ABCG1 mediates the transfer of this compound from cells to more mature, spherical HDL particles. mdpi.compnas.orgpnas.org Unlike ABCA1, ABCG1 does not interact with lipid-poor ApoA-I but rather with existing HDL particles. mdpi.com Together, ABCA1 and ABCG1 are responsible for the majority of active this compound efflux from macrophages. nih.govahajournals.org
The final step of reverse this compound transport involves the delivery of this compound from HDL to the liver. This is primarily mediated by the scavenger receptor class B type I (SR-B1). nih.govamegroups.org
SR-B1 (Scavenger Receptor Class B Type I): This receptor is highly expressed in the liver and steroidogenic tissues. amegroups.orgnih.gov It binds to mature HDL particles and facilitates the selective uptake of cholesteryl esters from the core of the HDL particle into the liver cells, without the internalization and degradation of the entire lipoprotein particle. nih.govnih.gov This process is termed "selective this compound uptake." After delivering their this compound cargo, the lipid-depleted HDL particles can dissociate from SR-B1 and re-enter the circulation to acquire more this compound from peripheral tissues. nih.gov SR-B1 can also mediate the efflux of this compound from peripheral cells to HDL, highlighting its multifaceted role in this compound transport. nih.gov
Interactive Data Table: Key Proteins in Lipoprotein-Mediated this compound Transport
| Protein | Full Name | Primary Function | Associated Lipoprotein |
| LDLR | Low-Density Lipoprotein Receptor | Mediates the endocytosis of LDL from the circulation into cells. | LDL |
| PCSK9 | Proprotein Convertase Subtilisin/Kexin type 9 | Promotes the degradation of the LDLR, reducing LDL clearance. | N/A |
| SREBP | Sterol Regulatory Element-Binding Protein | Transcription factor that upregulates the expression of the LDLR gene. | N/A |
| ABCA1 | ATP-binding cassette transporter A1 | Mediates the efflux of this compound and phospholipids to ApoA-I to form nascent HDL. | HDL (nascent) |
| ABCG1 | ATP-binding cassette transporter G1 | Mediates the efflux of this compound to mature HDL particles. | HDL (mature) |
| SR-B1 | Scavenger Receptor Class B Type I | Facilitates the selective uptake of cholesteryl esters from HDL into the liver. | HDL |
HDL Biogenesis and Remodeling
High-density lipoprotein (HDL) biogenesis is a multi-step process primarily initiated by the synthesis and secretion of apolipoprotein A-I (ApoA-I) from the liver and intestine. revolutionhealth.org This lipid-poor ApoA-I interacts with the ATP-binding cassette transporter A1 (ABCA1) in peripheral tissues, such as macrophages, to acquire phospholipids and free this compound. nih.govahajournals.org This interaction is crucial for the formation of nascent, discoidal HDL particles. nih.gov The liver is the principal source of plasma HDL, with hepatic ABCA1 contributing significantly to its formation. nih.gov
Once formed, these nascent HDL particles undergo extensive remodeling in the plasma, transforming them into mature, spherical HDL. This remodeling is mediated by several enzymes and transfer proteins. The key steps and factors involved in HDL remodeling are outlined below:
| Factor | Role in HDL Remodeling |
| Lecithin-cholesterol acyltransferase (LCAT) | Esterifies free this compound on the surface of HDL to cholesteryl esters, which then move to the core, leading to the formation of mature, spherical HDL particles (HDL3 and subsequently HDL2). e-enm.org |
| Cholesteryl ester transfer protein (CETP) | Facilitates the exchange of cholesteryl esters from HDL for triglycerides from very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). youtube.comnih.gov |
| Phospholipid transfer protein (PLTP) | Mediates the transfer of phospholipids and can be involved in the fusion of HDL particles, leading to larger HDL or the release of lipid-poor ApoA-I. ahajournals.org |
| Hepatic lipase (B570770) (HL) and Endothelial lipase (EL) | Hydrolyze triglycerides and phospholipids in HDL, leading to smaller HDL particles and the release of lipid-poor ApoA-I. ahajournals.org |
| Scavenger receptor class B type I (SR-BI) | Mediates the selective uptake of cholesteryl esters from HDL by the liver and steroidogenic tissues, which remodels the HDL particle. nih.gov |
This continuous cycle of lipidation, maturation, and remodeling allows HDL to participate in reverse this compound transport, a process critical for this compound homeostasis. youtube.com
Lecithin-Cholesterol Acyltransferase (LCAT) Function in HDL Maturation
Lecithin-cholesterol acyltransferase (LCAT) is a pivotal enzyme synthesized primarily by the liver that circulates in the plasma, mostly bound to HDL particles. nih.govfrontiersin.org Its primary function is to catalyze the esterification of free this compound, a critical step in the maturation of HDL and the reverse this compound transport pathway. wikipedia.orgnih.gov
The enzymatic reaction of LCAT involves the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of this compound, forming a cholesteryl ester and lysophosphatidylcholine. nih.gov This reaction is activated by ApoA-I, the main apolipoprotein component of HDL. revolutionhealth.orgfrontiersin.org
The key functions of LCAT in HDL maturation include:
Conversion of Discoidal to Spherical HDL: The cholesteryl esters formed by LCAT are highly hydrophobic and move from the surface to the core of the nascent, discoidal HDL particle. wikipedia.orgnih.gov This process drives the transformation of the particle into a larger, spherical, mature HDL (alpha-HDL). e-enm.orgnih.gov
Trapping of this compound: By converting free this compound into cholesteryl esters, LCAT effectively traps the this compound within the HDL core, preventing its passive diffusion back to peripheral cells. nih.govnih.gov This creates a concentration gradient that facilitates further this compound efflux from tissues. youtube.com
Stabilization of HDL: The maturation process increases the size of HDL particles, which helps to stabilize them and prevent their rapid clearance by the kidneys. e-enm.orgnih.gov
LCAT's activity is essential for the proper functioning of the reverse this compound transport pathway, whereby excess this compound from peripheral tissues is transported back to the liver for excretion. youtube.comnih.gov
Very Low-Density Lipoprotein (VLDL) and Chylomicron Metabolism
Hepatic VLDL Assembly and Secretion
The liver is the primary site for the synthesis and secretion of very low-density lipoproteins (VLDL), a complex process that is crucial for transporting endogenously synthesized triglycerides and this compound from the liver to peripheral tissues. ahajournals.orgnih.gov The assembly of VLDL is a multi-step process that occurs within the endoplasmic reticulum (ER) and Golgi apparatus of hepatocytes. ahajournals.org
The key components required for VLDL assembly are apolipoprotein B-100 (ApoB-100), triglycerides, cholesteryl esters, and phospholipids. nih.gov The process can be broadly divided into the following stages:
ApoB-100 Synthesis and Translocation: The large ApoB-100 protein is synthesized on ribosomes and co-translationally translocated into the ER lumen. nih.gov
Initial Lipidation: The microsomal triglyceride transfer protein (MTP) is essential for the initial lipidation of the nascent ApoB-100 polypeptide, which prevents its degradation. nih.govnih.gov This forms a primordial, lipid-poor VLDL particle. ahajournals.org
Core Lipid Addition: In the ER lumen, further triglycerides and cholesteryl esters are added to the primordial particle to form the lipid core of the mature VLDL. nih.gov The availability of these lipids is a major determinant of the size and number of VLDL particles secreted. nih.gov
Transport to Golgi and Secretion: The assembled VLDL particles are then transported from the ER to the Golgi apparatus in specialized vesicles. ahajournals.orgahajournals.org Following further processing in the Golgi, the mature VLDL particles are secreted from the hepatocytes into the circulation. ahajournals.org
The sources of fatty acids for hepatic triglyceride synthesis include plasma free fatty acids from adipose tissue, fatty acids from the breakdown of remnant lipoproteins, and de novo lipogenesis. ahajournals.orgahajournals.org
| Component | Function in VLDL Assembly |
| Apolipoprotein B-100 (ApoB-100) | Essential structural protein that provides the scaffold for the lipoprotein particle. ahajournals.orgnih.gov |
| Triglycerides | The primary core lipid, serving as a vehicle for energy transport to peripheral tissues. ahajournals.org |
| Microsomal Triglyceride Transfer Protein (MTP) | Chaperone protein that facilitates the initial lipidation of ApoB-100, preventing its degradation. nih.gov |
| Endoplasmic Reticulum (ER) | Site of ApoB-100 synthesis and the initial and core lipidation steps of VLDL assembly. ahajournals.org |
| Golgi Apparatus | Involved in the final processing and packaging of VLDL particles before secretion. ahajournals.org |
Chylomicron Remnant Clearance Mechanisms
Chylomicrons are large, triglyceride-rich lipoproteins synthesized by the intestine to transport dietary fats. ahajournals.org In the circulation, they are acted upon by lipoprotein lipase (LPL), which hydrolyzes their triglyceride core, releasing fatty acids for uptake by peripheral tissues. This process transforms the chylomicrons into smaller, this compound-enriched chylomicron remnants. ahajournals.org
The rapid and efficient clearance of these remnants from the circulation is crucial, as their accumulation is considered atherogenic. nih.gov The liver is the primary organ responsible for chylomicron remnant clearance, a process that involves a two-step mechanism: nih.gov
Sequestration (Docking): Chylomicron remnants are initially sequestered in the space of Disse, the region between hepatocytes and sinusoidal endothelial cells. ahajournals.orgnih.gov This initial binding is mediated by heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of hepatocytes and is facilitated by apolipoprotein E (ApoE) on the surface of the remnant particle. nih.gov
Internalization (Uptake): Following sequestration, the remnants are internalized by hepatocytes through receptor-mediated endocytosis. Several receptors are involved in this process, including:
Low-Density Lipoprotein (LDL) Receptor: This receptor recognizes ApoE on the remnant surface.
LDL Receptor-Related Protein (LRP1): This is a large, multi-ligand receptor that also plays a significant role in remnant clearance by binding to ApoE. nih.gov
Hepatic lipase, associated with HSPGs, may further process the remnants before their uptake. reactome.org The presence of ApoE is critical for the high-affinity binding of the remnants to these hepatic receptors. nih.gov
Apolipoproteins in this compound Transport and Regulation
Structural and Functional Roles of Key Apolipoproteins (e.g., ApoB, ApoA-I, ApoE)
Apolipoproteins are the protein components of lipoproteins, and they play essential roles in lipid transport and metabolism. youtube.com They serve as structural components of the lipoprotein particles, act as ligands for cell-surface receptors, and function as cofactors for enzymes involved in lipid metabolism. nih.govyoutube.com
| Apolipoprotein | Primary Lipoprotein Association | Key Functions |
| Apolipoprotein B-100 (ApoB-100) | VLDL, IDL, LDL | - Essential structural protein for the assembly and secretion of VLDL from the liver. nih.gov- Ligand for the LDL receptor, mediating the clearance of LDL from the circulation. youtube.com |
| Apolipoprotein B-48 (ApoB-48) | Chylomicrons, Chylomicron Remnants | - Essential structural protein for the assembly and secretion of chylomicrons from the intestine. nih.gov |
| Apolipoprotein A-I (ApoA-I) | High-Density Lipoprotein (HDL) | - Major structural protein of HDL, making up about 70% of its protein content. revolutionhealth.org- Activates LCAT, promoting the esterification of this compound and HDL maturation. revolutionhealth.org- Mediates the initial step of reverse this compound transport by interacting with the ABCA1 transporter. nih.gov |
| Apolipoprotein E (ApoE) | VLDL, Chylomicron Remnants, HDL | - Ligand for the LDL receptor and LRP1, mediating the hepatic clearance of chylomicron and VLDL remnants. ahajournals.orgnih.gov |
ApoB exists in two main forms: ApoB-100, synthesized in the liver, and ApoB-48, synthesized in the intestine. Each VLDL, IDL, and LDL particle contains one molecule of ApoB-100, making it a key determinant of the number of these atherogenic particles. nih.gov
ApoA-I is central to the function of HDL and is considered anti-atherogenic. revolutionhealth.org Its ability to accept this compound from cells and activate LCAT is fundamental to the process of reverse this compound transport. revolutionhealth.org
ApoE plays a crucial role in the metabolism of triglyceride-rich lipoproteins by facilitating their clearance from the circulation, thereby preventing the accumulation of potentially atherogenic remnant particles. ahajournals.orgnih.gov
Apolipoprotein-Lipid Interactions and Conformational Changes
Apolipoproteins are crucial protein components of lipoproteins, playing a vital role in lipid transport and metabolism. labtestsguide.com Their interaction with lipids is a dynamic process that induces significant conformational changes in the apolipoprotein structure, which are essential for the assembly, stability, and function of lipoprotein particles. labtestsguide.combiorxiv.org These structural rearrangements facilitate the binding of lipoproteins to cellular receptors and the activation of enzymes involved in lipid metabolism. labtestsguide.comyoutube.com
The ability of apolipoproteins to associate with and dissociate from lipoprotein particles, a characteristic of "exchangeable" apolipoproteins like ApoA-I, ApoE, and ApoC classes, is fundamental to their function. ahajournals.orgnih.gov This exchange is driven by the apolipoprotein's affinity for the lipoprotein surface and is influenced by the lipid composition and size of the particle. nih.gov
The interaction between apolipoproteins and lipids is primarily mediated by amphipathic α-helices within the apolipoprotein structure. ahajournals.org These helices possess both a hydrophobic face, which interacts with the lipid core of the lipoprotein, and a hydrophilic face, which remains exposed to the aqueous environment. cdnsciencepub.com In their lipid-free state, many apolipoproteins exist in a relatively disordered or molten globule state. Upon interaction with lipids, they undergo a significant conformational change, adopting a more defined α-helical structure. researchgate.net This transition is critical for their function in this compound transport.
For instance, Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL), is known to increase its α-helical content upon binding to lipids. nih.gov The N-terminal domain of ApoA-I is largely responsible for its stability in the lipid-free state, while the C-terminal domain is crucial for stabilizing the protein when it is bound to lipids. nih.gov
The table below summarizes the key domains of selected apolipoproteins and their roles in lipid binding and the subsequent conformational changes.
| Apolipoprotein | Key Structural Domains | Role in Lipid Interaction and Conformational Change |
| Apolipoprotein A-I (ApoA-I) | N-terminal and C-terminal domains with repeating 22-mer amphipathic α-helical segments. nih.gov | The C-terminal domain is primarily responsible for the increase in α-helical content upon lipid binding. nih.gov The N-terminal domain contributes to the stability of the lipid-free protein. nih.gov |
| Apolipoprotein E (ApoE) | N-terminal (22 kDa) and C-terminal (10 kDa) domains. acs.orgnih.gov | The C-terminal domain has a high affinity for lipids and is a primary mediator of ABCA1-dependent this compound efflux. acs.orgnih.gov Lipid binding induces a significant conformational opening, repositioning the helices to a receptor-active conformation. biorxiv.orgresearchgate.net |
| Apolipoprotein C-III (ApoC-III) | Exchangeable apolipoprotein with amphipathic α-helices. ahajournals.org | Facilitates the recruitment of triglycerides during the later stages of Very Low-Density Lipoprotein (VLDL) assembly. ahajournals.org Its transfer between lipoproteins is a key factor in modulating their metabolism. nih.gov |
Research findings have further elucidated the specifics of these interactions. For example, studies on ApoE have shown that its binding to lipids can occur in at least two states depending on the surface concentration of the protein on the lipid particle. nih.gov At low concentrations, both the N-terminal and C-terminal domains appear to interact with the lipids. nih.gov However, at higher, saturating concentrations, it is predominantly the C-terminal domain that remains bound to the lipid surface, suggesting a conformational adjustment to accommodate more protein molecules. nih.gov
Fluorescence resonance energy transfer (FRET) studies have been instrumental in characterizing the conformational changes in apolipoproteins upon lipid binding. For the N-terminal domain of ApoE3, FRET measurements revealed a significant increase in the distance between specific tryptophan and cysteine residues after interaction with lipids, confirming a conformational opening of the helix bundle. researchgate.net This lipid-induced structural change is essential for the protein to adopt a conformation that is active for receptor binding. researchgate.net
The dynamic nature of apolipoprotein-lipid interactions and the resulting conformational plasticity are central to the intricate process of this compound transport and metabolism. These changes allow lipoproteins to adapt to different metabolic states and to interact effectively with a variety of enzymes and cellular receptors.
Mechanistic Roles of Cholesterol in Pathophysiological Processes
Atherosclerosis Pathogenesis (Molecular and Cellular Mechanisms)
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids, including cholesterol, within the arterial walls, leading to the formation of plaques. longdom.orgresearchgate.netopenaccessjournals.com This process involves a complex interplay of various cell types and molecular pathways, ultimately narrowing the arteries and increasing the risk of cardiovascular events.
Macrophage Foam Cell Formation and this compound Accumulation
The formation of foam cells, which are macrophages laden with lipids, is a hallmark of the early stages of atherosclerosis. e-coretvasa.czresearchgate.netmdpi.com The process begins with the accumulation and modification of low-density lipoprotein (LDL) in the subendothelial space of arteries. longdom.orgahajournals.org This retained LDL undergoes oxidative modification, transforming into oxidized LDL (oxLDL), a highly pro-inflammatory particle. longdom.orgresearchgate.netexplorationpub.com
Macrophages in the arterial intima recognize and internalize oxLDL through a variety of scavenger receptors (SRs), including SR-A1, CD36, and LOX-1. e-coretvasa.czresearchgate.netfrontiersin.org Unlike the tightly regulated LDL receptor, the expression of these scavenger receptors is not downregulated by high intracellular this compound levels. ahajournals.orgnih.gov This leads to an uncontrolled uptake of oxLDL and a massive accumulation of this compound within the macrophages. researchgate.netahajournals.org
Inside the macrophage, the cholesteryl esters from oxLDL are hydrolyzed to free this compound and fatty acids by lysosomal acid lipase (B570770) (LAL). e-coretvasa.cz The free this compound can then be re-esterified by Acyl-CoA:this compound acyltransferase-1 (ACAT-1) and stored as cytoplasmic lipid droplets, giving the macrophage its characteristic "foamy" appearance. researchgate.netfrontiersin.org The accumulation of these this compound esters is a key factor in foam cell formation. frontiersin.org
Conversely, macrophages possess mechanisms to export excess this compound, a process known as this compound efflux. nih.govtandfonline.com This is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which transfer this compound to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). frontiersin.orgnih.govmdpi.com In atherosclerosis, the balance between this compound uptake, esterification, and efflux is disrupted, leading to net this compound accumulation and foam cell formation. e-coretvasa.cz
Several factors can influence this process. For instance, certain cytokines can modulate the expression of scavenger receptors and this compound efflux transporters. Interferon-gamma (IFN-γ), a product of activated T-lymphocytes, has been shown to inhibit the expression of scavenger receptors, thereby reducing foam cell formation. jci.org
Interactive Table: Key Molecules in Macrophage Foam Cell Formation
| Molecule | Function | Role in Foam Cell Formation |
| Oxidized LDL (oxLDL) | Modified form of LDL | Internalized by macrophages, leading to this compound accumulation. researchgate.net |
| Scavenger Receptors (SR-A1, CD36, LOX-1) | Receptors on macrophages | Mediate the unregulated uptake of oxLDL. e-coretvasa.czresearchgate.netfrontiersin.org |
| Acyl-CoA:this compound acyltransferase-1 (ACAT-1) | Enzyme | Esterifies free this compound for storage as lipid droplets. frontiersin.org |
| ATP-binding cassette transporter A1 (ABCA1) | This compound efflux transporter | Mediates the removal of this compound from macrophages to apoA-I. frontiersin.orgnih.gov |
| ATP-binding cassette transporter G1 (ABCG1) | This compound efflux transporter | Promotes this compound efflux to HDL. frontiersin.orgmdpi.com |
| Lysosomal Acid Lipase (LAL) | Enzyme | Hydrolyzes cholesteryl esters from internalized oxLDL. e-coretvasa.cz |
Endothelial Dysfunction and Oxidized this compound Species
The vascular endothelium, a single layer of cells lining the blood vessels, plays a crucial role in maintaining vascular homeostasis. Endothelial dysfunction is an early event in atherosclerosis and is significantly influenced by oxidized this compound species, particularly oxLDL. nih.govresearchgate.netcorconinternational.com
OxLDL contributes to endothelial dysfunction through several mechanisms. It can trigger an overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.govcorconinternational.commdpi.com This oxidative stress can, in turn, lead to the "uncoupling" of endothelial nitric oxide synthase (eNOS). nih.govfrontiersin.org In its uncoupled state, eNOS produces superoxide (B77818) anions instead of the vasoprotective molecule nitric oxide (NO). nih.govfrontiersin.org The reduction in NO bioavailability impairs endothelium-dependent vasodilation, a key feature of endothelial dysfunction. oup.com
Furthermore, oxLDL promotes an inflammatory response in endothelial cells. nih.gov It stimulates the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), on the endothelial surface. e-coretvasa.czmdpi.com These molecules facilitate the adhesion of circulating monocytes, which then migrate into the arterial intima, a critical step in the formation of atherosclerotic lesions. e-coretvasa.czresearchgate.net
OxLDL can also directly induce endothelial cell injury and apoptosis (programmed cell death). nih.govnih.gov The interaction of oxLDL with its receptor, LOX-1, on endothelial cells triggers signaling pathways that can lead to cell death. mdpi.comnih.gov This further compromises the integrity of the endothelial barrier. Some studies have shown that oxLDL can downregulate the expression of ABCA1 in endothelial cells, which may impair this compound efflux and contribute to endothelial dysfunction. oup.com
Interactive Table: Effects of Oxidized LDL on Endothelial Cells
| Effect of oxLDL | Molecular Mechanism | Consequence |
| Increased Oxidative Stress | Overproduction of Reactive Oxygen Species (ROS). nih.govmdpi.com | Endothelial damage, further LDL oxidation. nih.gov |
| eNOS Uncoupling | Reduced nitric oxide (NO) production, increased superoxide production. nih.govfrontiersin.org | Impaired vasodilation. oup.com |
| Inflammation | Increased expression of adhesion molecules (VCAM-1, ICAM-1). e-coretvasa.czmdpi.com | Monocyte adhesion and infiltration. researchgate.net |
| Apoptosis | Activation of cell death signaling pathways via LOX-1. nih.govnih.gov | Compromised endothelial barrier integrity. nih.gov |
| Reduced this compound Efflux | Downregulation of ABCA1 expression. oup.com | Potential for this compound accumulation in endothelial cells. |
Inflammatory Responses in this compound-Rich Lesions
Atherosclerotic plaques are sites of chronic inflammation, with a complex interplay of various immune cells and inflammatory mediators. longdom.orgopenaccessjournals.comnih.gov this compound and its modified forms are key drivers of this inflammatory cascade.
Within the plaque, macrophage foam cells release a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). longdom.orgresearchgate.netnih.gov These signaling molecules amplify the local inflammatory response, attracting more immune cells, including T-lymphocytes, to the lesion. longdom.orgscc.org.co This sustained inflammation contributes to the progression of the atherosclerotic plaque. longdom.org
A critical mechanism in this process is the activation of the NLRP3 inflammasome, a multi-protein complex within macrophages. nih.govahajournals.orgjst.go.jp this compound crystals, which can form within the plaque from an overaccumulation of this compound, are potent activators of the NLRP3 inflammasome. researchgate.netnih.govmdpi.com The uptake of oxLDL by macrophages can also lead to intracellular this compound crystallization and subsequent inflammasome activation. nih.gov
Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. scc.org.conih.gov The release of IL-1β, a powerful pro-inflammatory cytokine, further perpetuates the inflammatory cycle within the atherosclerotic lesion. nih.govahajournals.org This inflammatory environment can also promote the production of matrix metalloproteinases (MMPs) by macrophages and other cells, enzymes that can degrade the extracellular matrix and weaken the fibrous cap of the plaque. longdom.orgsnmjournals.org
Interactive Table: Key Inflammatory Mediators in Atherosclerosis
| Mediator | Source(s) in Plaque | Pro-Atherosclerotic Actions |
| Interleukin-1β (IL-1β) | Macrophages (following NLRP3 inflammasome activation). nih.govahajournals.org | Promotes inflammation, attracts immune cells. longdom.orgnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages, foam cells. longdom.orgresearchgate.net | Induces endothelial activation, promotes inflammation. openaccessjournals.com |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Endothelial cells, macrophages. e-coretvasa.czresearchgate.net | Recruits monocytes to the arterial intima. mdpi.com |
| NLRP3 Inflammasome | Macrophages. nih.govahajournals.org | Activated by this compound crystals, leading to IL-1β production. researchgate.netmdpi.com |
| Matrix Metalloproteinases (MMPs) | Macrophages, smooth muscle cells. longdom.org | Degrade extracellular matrix, potentially leading to plaque instability. snmjournals.org |
This compound Crystallization and Plaque Stability
The accumulation of this compound within the atherosclerotic plaque can lead to the formation of this compound crystals. researchgate.netnih.gov These crystals are often found in the necrotic core of advanced plaques and are increasingly recognized as a key factor in promoting plaque instability. snmjournals.org
This compound crystals are sharp, needle-like structures that can physically disrupt cellular membranes, leading to cell death and the release of pro-inflammatory contents. ahajournals.org As mentioned previously, this compound crystals are potent activators of the NLRP3 inflammasome in macrophages, triggering a robust inflammatory response and the release of IL-1β. researchgate.netnih.govmdpi.com This intense, localized inflammation can further weaken the plaque's structure.
The presence of this compound crystals is associated with a more vulnerable plaque phenotype, characterized by a thin fibrous cap and a large necrotic core. snmjournals.org The fibrous cap is a layer of smooth muscle cells and extracellular matrix that covers the lipid core of the plaque. A thin, inflamed fibrous cap is more prone to rupture. When a plaque ruptures, the thrombogenic material from the necrotic core is exposed to the bloodstream, which can lead to the formation of a blood clot (thrombus). This thrombus can block the artery, causing a heart attack or stroke.
Neurodegenerative Diseases (Molecular and Cellular Dysregulation)
While best known for its role in cardiovascular disease, this compound dysregulation is also implicated in the pathogenesis of neurodegenerative diseases. The brain is the most this compound-rich organ in the body, and proper this compound homeostasis is critical for normal neuronal function.
This compound Dysregulation in Alzheimer's Disease Pathology
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Growing evidence suggests a link between this compound metabolism and Alzheimer's disease pathology.
This compound accumulation within neurons may be a contributing factor to the disease process. ahajournals.org Some studies suggest that this compound can influence the production of Aβ peptides. The enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ, β-secretase (BACE1), is known to be active in this compound-rich membrane domains called lipid rafts. Changes in membrane this compound levels could therefore modulate BACE1 activity and Aβ production.
Furthermore, there is evidence linking this compound to the inflammatory processes seen in Alzheimer's disease. Similar to its role in atherosclerosis, this compound accumulation and the formation of this compound crystals can activate the NLRP3 inflammasome in microglia, the resident immune cells of the brain. ahajournals.org This can lead to the release of pro-inflammatory cytokines like IL-1β, contributing to the chronic neuroinflammation observed in Alzheimer's disease. ahajournals.org This neuroinflammatory environment can, in turn, exacerbate neuronal damage and contribute to cognitive decline.
Synaptic Function and Membrane this compound Alterations
This compound is a crucial component of neuronal membranes and plays a significant role in both the structure and function of synapses. nih.govnih.gov Its presence is essential for the formation of dendrites and the development of synapses. nih.govmdpi.com Alterations in membrane this compound levels can profoundly impact synaptic transmission and plasticity, which are fundamental processes for learning and memory. nih.govembopress.org
At the presynaptic terminal, this compound is involved in the release of neurotransmitters. mdpi.com It influences the biophysics of the membrane, facilitating the membrane curvature stress required for synaptic vesicle exocytosis. actanaturae.ru Depletion of this compound has been shown to impair synaptic vesicle exocytosis and reduce neurotransmitter release. embopress.org Conversely, an increase in presynaptic this compound can enhance neurotransmitter release. embopress.org Studies in Drosophila have shown that increased synaptic activity leads to a rise in this compound levels at presynaptic terminals, which in turn promotes synaptic growth through the cAMP-PKA signaling pathway. biologists.combiologists.com
Postsynaptically, this compound is a key regulator of neurotransmitter receptor function and localization. actanaturae.ru Many postsynaptic receptors are located within lipid rafts, which are this compound-rich membrane microdomains. actanaturae.ru The stability and mobility of receptors, such as AMPA and NMDA receptors, are influenced by the this compound content of the membrane. embopress.org this compound depletion can destabilize these receptors and impair their function, affecting processes like long-term potentiation (LTP), a cellular correlate of learning and memory. embopress.org
Table 1: Impact of Membrane this compound Alterations on Synaptic Function
| Synaptic Process | Effect of this compound Depletion | Effect of this compound Enrichment | Key Proteins/Pathways Involved |
| Presynaptic Neurotransmitter Release | Impaired synaptic vesicle exocytosis, reduced neurotransmitter release. embopress.org | Enhanced presynaptic transmitter release. embopress.org | Synaptophysin embopress.org |
| Synaptic Growth | Impaired synaptic growth, attenuated activity-dependent synaptic growth. biologists.combiologists.com | Increased synaptic growth following enhanced synaptic activity. biologists.com | cAMP-PKA pathway biologists.combiologists.com |
| Postsynaptic Receptor Function | Destabilized surface AMPA receptors, reduced NMDA-dependent Ca2+ influx. embopress.org | Influences receptor clustering and function. | AMPA receptors, NMDA receptors embopress.org |
| Synaptic Plasticity | Inhibition of long-term potentiation (LTP). embopress.org | Required for activity-dependent synaptic plasticity. biologists.com |
This compound Transport and Clearance in the Brain (e.g., ApoE)
The brain maintains its own this compound homeostasis, largely independent of the peripheral circulation due to the blood-brain barrier (BBB). nih.govahajournals.org Most of the this compound in the adult brain is synthesized locally, primarily by astrocytes. mdpi.comexplorationpub.com This newly synthesized this compound is then transported to neurons, which have a high demand for it but limited synthesis capacity. mdpi.com
Apolipoprotein E (ApoE) is the primary this compound transporter in the central nervous system (CNS). mdpi.comahajournals.org Astrocytes secrete ApoE, which associates with this compound and phospholipids (B1166683) to form high-density lipoprotein (HDL)-like particles. explorationpub.comahajournals.org These particles are then taken up by neurons via members of the low-density lipoprotein (LDL) receptor family, including the LDL receptor (LDLR) and LDL receptor-related protein 1 (LRP1). explorationpub.comahajournals.org
Excess this compound in the brain is cleared through several mechanisms. The most significant pathway involves the enzymatic conversion of this compound to 24S-hydroxythis compound (24S-OHC) by the neuron-specific enzyme CYP46A1. embopress.orgoup.com This more polar metabolite can cross the BBB and enter the systemic circulation for elimination. embopress.orgahajournals.org A smaller amount of this compound can be eliminated from the brain via the cerebrospinal fluid (CSF) bound to ApoE. nih.govahajournals.org Additionally, ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, facilitate the efflux of this compound from brain cells to lipid-poor apolipoproteins. explorationpub.com
The isoform of ApoE plays a critical role in brain this compound metabolism and has been linked to neurodegenerative diseases. alzheimers.gov For example, the APOE4 allele is a major genetic risk factor for Alzheimer's disease and is associated with altered this compound transport and clearance in the brain. alzheimers.gov
Lysosomal Storage Disorders (Mechanistic Defects)
Niemann-Pick Type C Disease: Defective this compound Egress
Niemann-Pick type C (NPC) disease is a rare, fatal neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes. pnas.orgnih.gov These genes encode for proteins that are essential for the egress of unesterified this compound from late endosomes and lysosomes. pnas.orgnih.gov
In a healthy cell, this compound derived from the uptake of LDL is transported to late endosomes/lysosomes. The NPC2 protein, a soluble lysosomal protein, binds to this compound and transfers it to the NPC1 protein, a large transmembrane protein located in the limiting membrane of these organelles. nih.gov NPC1 then facilitates the transport of this compound out of the lysosome to other cellular compartments, such as the endoplasmic reticulum and plasma membrane. nih.gov
In NPC disease, loss-of-function mutations in either NPC1 or NPC2 disrupt this process, leading to the massive accumulation of unesterified this compound within the late endosomes and lysosomes of virtually all cells, with neurons being particularly vulnerable. pnas.orgrupress.org This primary defect in this compound trafficking is the hallmark of the disease. cambridge.org
Cellular Consequences of Lysosomal this compound Accumulation
The accumulation of this compound within lysosomes in Niemann-Pick Type C (NPC) disease triggers a cascade of detrimental cellular events. researchgate.net This buildup disrupts the normal function of lysosomes and leads to a "traffic jam" in the endocytic pathway. embopress.org
One major consequence is the secondary accumulation of other lipids, such as sphingolipids and glycosphingolipids, within the lysosomes. pnas.orgcambridge.org The engorged lysosomes become dysfunctional, impairing their ability to fuse with other vesicles like autophagosomes. embopress.org This disruption of autophagy, the cellular process for degrading and recycling damaged components, contributes to cellular stress and eventual cell death. cambridge.orgresearchgate.net
Cancer Biology (Metabolic Reprogramming and Signaling)
This compound Metabolism Reprogramming in Cancer Cells
Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation and survival, and this includes significant alterations in this compound metabolism. xiahepublishing.comnih.gov To meet their high demand for this compound for building new membranes and for signaling purposes, cancer cells often enhance both the de novo synthesis of this compound and its uptake from the environment. nih.govfrontiersin.org
The mevalonate (B85504) pathway, the metabolic route for this compound biosynthesis, is frequently upregulated in various cancers. frontiersin.org Key enzymes in this pathway, such as HMG-CoA reductase (HMGCR) and squalene (B77637) epoxidase (SQLE), are often overexpressed in tumor cells. nih.gov This increased synthesis provides not only this compound but also essential intermediates for other processes that promote cancer, such as protein prenylation. nih.gov
In addition to increased synthesis, many cancer cells upregulate the expression of the low-density lipoprotein receptor (LDLR), leading to increased uptake of this compound-rich LDL particles from the circulation. frontiersin.org This dual strategy ensures a steady supply of this compound to fuel tumor growth and progression. nih.gov
This metabolic reprogramming is often driven by oncogenic signaling pathways. For instance, the PI3K/Akt/mTORC1 pathway can activate SREBP (sterol regulatory element-binding protein), a key transcription factor that promotes the expression of genes involved in this compound synthesis and uptake. frontiersin.orgfrontiersin.org this compound itself can also activate signaling pathways that promote cancer cell proliferation, such as the Hedgehog and Wnt signaling pathways. frontiersin.orguic.edusciencedaily.com
Table 2: Alterations in this compound Metabolism in Cancer Cells
| Metabolic Process | Alteration in Cancer Cells | Key Molecules/Pathways Involved | Consequence for Cancer Cells |
| De Novo Synthesis | Increased | HMG-CoA reductase (HMGCR), Squalene epoxidase (SQLE), SREBP nih.govfrontiersin.org | Provides this compound for membrane biogenesis and signaling intermediates. nih.gov |
| This compound Uptake | Increased | Low-density lipoprotein receptor (LDLR) frontiersin.org | Enhances supply of exogenous this compound. frontiersin.org |
| This compound Efflux | Decreased | ABCA1 frontiersin.org | Promotes this compound accumulation within the cell. frontiersin.org |
| Signaling | Activated | PI3K/Akt/mTORC1, Hedgehog, Wnt frontiersin.orgfrontiersin.orguic.edusciencedaily.com | Promotes cell growth, proliferation, and survival. frontiersin.orguic.edusciencedaily.com |
Membrane this compound's Role in Tumor Cell Signaling and Proliferation
This compound, a critical component of cellular membranes, plays a significant role in the initiation and advancement of tumors. ijbs.com Dysregulation of this compound homeostasis is increasingly recognized as a hallmark of cancer, affecting multiple aspects of tumor biology, including cell signaling and proliferation. ijbs.com
Tumor cells often exhibit an increased demand for this compound to support rapid growth and division. mdpi.com This is met by either upregulating de novo this compound synthesis or by increasing the uptake of this compound-rich low-density lipoproteins (LDL) from their environment. mdpi.com Many types of cancer, including pancreatic, breast, and lung cancer, show an overexpression of the LDL receptor (LDLR), which facilitates this increased uptake. mdpi.com
Within the cell membrane, this compound is not uniformly distributed. It is a key component of specialized microdomains known as lipid rafts. These rafts function as organizing centers for signaling molecules, concentrating or separating specific proteins to regulate their interactions. frontiersin.org By altering the lipid composition of the membrane, particularly the this compound content, cancer cells can modulate critical signaling pathways that drive their proliferation. spandidos-publications.com
Several key signaling pathways implicated in cancer are influenced by membrane this compound:
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Studies have shown that this compound can activate the PI3K/AKT pathway, thereby promoting the progression of cancers like colorectal cancer. ijbs.com Furthermore, the loss of the tumor suppressor PTEN, a negative regulator of this pathway, combined with PI3K/AKT activation, can lead to the accumulation of this compound esters, further fueling prostate cancer progression. ijbs.com
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of proliferation in many cancers. The function and signaling of EGFR are closely tied to its localization within lipid rafts. High this compound levels in these microdomains can enhance EGFR signaling, contributing to tumor growth. nih.gov
Estrogen-Related Receptor Alpha (ERRα) Pathway: this compound and its metabolites can promote breast cancer progression, invasion, and resistance by activating the ERRα pathway. nih.gov This pathway is also implicated in the survival of lung cancer cells. nih.gov
The accumulation of this compound and the reprogramming of its metabolism are not just byproducts of malignant transformation but are active contributors to the signaling cascades that sustain tumor cell proliferation. nih.gov
This compound's Influence on Cancer Cell Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. spandidos-publications.com Emerging evidence strongly indicates that dysregulated this compound metabolism is a key contributor to the resistance of cancer cells to various treatments, including chemotherapy, targeted therapy, and radiotherapy. ijbs.com
Elevated this compound levels can confer resistance through several interconnected mechanisms:
Alterations in Drug Uptake and Efflux: The this compound content of the cancer cell membrane can significantly affect its permeability to therapeutic drugs. spandidos-publications.comnih.gov Changes in membrane this compound can decrease the uptake of chemotherapeutic agents like doxorubicin (B1662922) in breast cancer cells. spandidos-publications.com Furthermore, this compound can modulate the function of ATP-binding cassette (ABC) transporters, which are responsible for pumping drugs out of the cell. spandidos-publications.comnih.gov For instance, this compound has been shown to upregulate the expression of ABCG1 and ABCG2, leading to resistance to platinum-based chemotherapy in lung adenocarcinoma. ijbs.com
Modulation of Signaling Pathways in Lipid Rafts: Lipid rafts, enriched in this compound, are platforms for signaling molecules that regulate cell survival and apoptosis. spandidos-publications.com High this compound levels in these rafts can alter signaling pathways, leading to resistance. For example, in non-small cell lung cancer (NSCLC), elevated this compound in lipid rafts is associated with resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. ijbs.comnih.gov This is due to changes in EGFR binding affinity and downstream signaling. nih.gov
Inhibition of Apoptosis: Elevated this compound levels, particularly within the mitochondria, can make cancer cells resistant to apoptotic signals induced by chemotherapy. spandidos-publications.comnih.gov The mitochondrial this compound content is notably increased in some cancer cells, such as hepatocellular carcinoma, contributing to their resistance to various stimuli. spandidos-publications.comnih.gov
Induction of Autophagy: In some contexts, alterations in this compound homeostasis can promote autophagy, a cellular process that can have a dual role in cancer but can contribute to survival and drug resistance in established tumors. ijbs.com For example, a deficiency in lipid rafts has been linked to doxorubicin resistance in breast cancer by promoting autophagy. ijbs.com
The following table summarizes research findings on the role of this compound in resistance to specific cancer therapies:
| Cancer Type | Therapeutic Agent(s) | Mechanism of Resistance Involving this compound | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-TKIs (e.g., Gefitinib, Osimertinib) | High this compound in lipid rafts reduces drug sensitivity by affecting EGFR phosphorylation and downstream signaling. The this compound/EGFR/Src/ERK/SP1 axis induces ERRα re-expression, promoting survival of resistant cells. | ijbs.comnih.govnih.gov |
| Breast Cancer | Doxorubicin, Tamoxifen (B1202) | Lipid raft deficiency promotes autophagy, leading to doxorubicin resistance. This compound-mediated tamoxifen resistance involves specific microRNAs (miRNA-128 and miRNA-223) that, when altered, reduce free this compound and lipid raft content. | ijbs.comnih.gov |
| Pancreatic Ductal Adenocarcinoma | Gemcitabine | Overexpression of CRABP-II leads to this compound accumulation in lipid rafts, promoting resistance. | ijbs.com |
| Prostate Cancer | Docetaxel, Enzalutamide (B1683756) | 27-hydroxythis compound induces resistance via an androgen receptor-dependent mechanism. Inhibition of this compound biosynthesis can overcome enzalutamide resistance. | ijbs.com |
| Lung Adenocarcinoma | Platinum-based chemotherapy | This compound upregulates ABCG2 expression, increasing drug efflux. | ijbs.com |
| Ovarian Cancer | Cisplatin | Malignant ascites this compound and the SREBP2 pathway contribute to resistance. | ijbs.com |
| Hepatocellular Carcinoma (HCC) | Sorafenib | The this compound sensor SCAP promotes resistance by regulating autophagy. Caspase-3-induced SREBP2 activation drives resistance by promoting this compound biosynthesis. | ijbs.com |
| Esophageal Cancer | Cisplatin | Increased this compound content counteracts the pro-apoptotic effects of the drug. | nih.gov |
Viral Entry and Replication (this compound-Dependent Mechanisms)
This compound-Dependent Viral Fusion and Entry Mechanisms
This compound is an essential host cell factor for the entry of numerous enveloped viruses. asm.orgfrontiersin.org The process of viral entry often involves the fusion of the viral envelope with a host cell membrane, either the plasma membrane at the cell surface or an endosomal membrane after internalization. nih.gov this compound within both the viral envelope and the host cell membrane plays a critical role in facilitating this fusion process. frontiersin.orgnih.gov
The mechanisms by which this compound influences viral fusion and entry are multifaceted:
Direct Interaction with Viral Proteins: Some viral fusion proteins directly bind to this compound, which can trigger the conformational changes necessary for membrane fusion. For example, the E1 fusion protein of Semliki Forest virus binds directly to this compound, promoting fusion in a this compound-dependent manner. opendermatologyjournal.com
Modulation of Membrane Properties: this compound is a key regulator of membrane fluidity, curvature, and the formation of non-bilayer lipid structures that are thought to be intermediates in the fusion process. The presence of this compound in the target membrane is crucial for the growth of fusion pores for viruses like influenza. nih.gov
Receptor Localization and Function: Many viral receptors are localized within this compound-rich lipid rafts. mdpi.com The integrity of these domains is often necessary for efficient virus binding and subsequent entry steps. For instance, the entry of Hepatitis C virus (HCV) is dependent on the presence of its receptor, CD81, in this compound-enriched microdomains. opendermatologyjournal.com
pH-Dependent and pH-Independent Fusion: this compound's role extends to both pH-dependent fusion, which typically occurs in acidic endosomes (e.g., influenza virus, alphaviruses), and pH-neutral fusion, which occurs at the plasma membrane (e.g., Nipah virus). asm.orgfrontiersin.orgopendermatologyjournal.com For herpes simplex virus 1 (HSV-1), virion envelope this compound is critical for membrane fusion regardless of whether entry occurs via a low-pH or pH-neutral mechanism. frontiersin.org
Depletion of this compound from either the viral envelope or the host cell membrane has been shown to inhibit the entry of a wide range of viruses, including influenza virus, herpes simplex virus, Nipah virus, and coronaviruses. asm.orgfrontiersin.orgnih.govmicrobiologyresearch.org Conversely, enriching membranes with this compound can enhance viral entry. asm.org
Lipid Rafts as Viral Entry and Budding Platforms
Lipid rafts are small, dynamic, and highly ordered membrane microdomains enriched in this compound, sphingolipids, and specific proteins. frontiersin.orgopendermatologyjournal.com These domains serve as crucial platforms for various stages of the viral life cycle, particularly for entry and budding. frontiersin.orgasm.org
Viral Entry:
Viruses have evolved to exploit lipid rafts as portals for entering host cells. frontiersin.orgnih.gov By concentrating viral receptors and co-receptors, lipid rafts facilitate efficient viral attachment and internalization. opendermatologyjournal.comfrontiersin.org
Receptor Clustering: Many viruses, including HIV-1, influenza virus, and SARS-CoV-2, utilize receptors that are localized to lipid rafts. frontiersin.orgfrontiersin.orgfrontiersin.org This clustering increases the avidity of virus-cell interactions and can trigger the signaling events required for entry.
Endocytic Pathways: Lipid rafts are involved in various endocytic pathways that viruses hijack for entry, including caveolae-mediated endocytosis (e.g., Simian virus 40) and clathrin-independent endocytosis. frontiersin.orgopendermatologyjournal.com
Membrane Fusion: For many enveloped viruses, the fusion of the viral envelope with the host cell membrane occurs at lipid rafts. nih.gov The unique lipid environment of these domains is thought to lower the energy barrier for the fusion process. frontiersin.org Disruption of lipid rafts by depleting this compound often leads to a significant reduction in viral infectivity. opendermatologyjournal.commicrobiologyresearch.org
Viral Budding:
For many enveloped viruses, the final stages of assembly and release (budding) occur at specific sites on the host cell membranes, which are frequently lipid rafts. frontiersin.orgasm.org
Concentration of Viral Components: Lipid rafts serve as assembly sites by recruiting and concentrating viral structural proteins (e.g., glycoproteins, matrix proteins) and the viral genome. frontiersin.org For influenza A viruses, the hemagglutinin (HA) and neuraminidase (NA) glycoproteins are transported to lipid rafts on the apical plasma membrane of polarized epithelial cells, which serves as the budding platform. frontiersin.orgasm.org
Envelope Acquisition: As the virus buds, it acquires its lipid envelope from the host cell membrane. Budding from lipid rafts ensures that the progeny virions have a this compound- and sphingolipid-rich envelope. frontiersin.org This specific lipid composition can be critical for the stability and infectivity of the newly formed virus particles. frontiersin.org For HIV-1, budding from lipid rafts results in a viral envelope enriched in ganglioside GM1, which significantly increases its infectivity. frontiersin.org
The following table provides examples of viruses that utilize lipid rafts for entry and/or budding:
| Virus Family | Example Virus(es) | Role of Lipid Rafts | Reference(s) |
| Retroviridae | HIV-1 | Entry (receptor localization), Assembly, and Budding | frontiersin.org |
| Orthomyxoviridae | Influenza A Virus | Entry (receptor localization), Assembly, and Budding | frontiersin.orgasm.org |
| Paramyxoviridae | Measles Virus, Respiratory Syncytial Virus (RSV) | Entry (docking platform) | nih.gov |
| Coronaviridae | SARS-CoV, SARS-CoV-2, MERS-CoV | Entry (receptor platform), Assembly | mdpi.comnih.govfrontiersin.org |
| Flaviviridae | Hepatitis C Virus (HCV) | Entry (receptor localization) | opendermatologyjournal.com |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Assembly and Budding | nih.gov |
| Poxviridae | Vaccinia Virus | Entry (penetration) | opendermatologyjournal.com |
| Polyomaviridae | Simian Virus 40 (SV40) | Entry (caveolae-mediated endocytosis) | frontiersin.org |
Impact of Host this compound Homeostasis on Viral Infectivity
Viral Manipulation of Host this compound:
A wide range of viruses actively induce changes in host this compound metabolism:
Increased Synthesis and Uptake: Many viral infections lead to an upregulation of this compound biosynthesis and uptake. nih.gov Viruses can activate key transcriptional regulators like Sterol-Regulatory Element Binding Proteins (SREBPs), which control the expression of genes involved in this compound synthesis and the uptake of LDL. nih.gov For example, classical swine fever virus (CSFV) infection increases intracellular this compound levels by enhancing the this compound biosynthesis pathway. mdpi.com
Redistribution of this compound: Viruses can also alter the intracellular trafficking and distribution of this compound. nih.gov They can hijack cellular machinery to shuttle this compound to the specific organelles where viral replication and assembly occur, such as the endoplasmic reticulum or modified membrane compartments. nih.govfrontiersin.org
Consequences for Viral Infectivity:
The modulation of host this compound homeostasis directly influences multiple stages of the viral life cycle:
Viral Entry: As discussed, this compound is crucial for viral fusion and entry. Systemic and cellular this compound levels can therefore dictate the efficiency of the initial infection step. life-science-alliance.orglife-science-alliance.org For SARS-CoV-2, the virus spike protein can bind this compound, and high-density lipoprotein (HDL) can increase viral entry, a process facilitated by the scavenger receptor B type 1 (SR-B1). frontiersin.org
Formation of Replication Complexes: Many viruses, including flaviviruses (like Dengue and Zika) and hepatitis C virus, replicate their genomes within specialized membrane structures derived from the host cell's endoplasmic reticulum. frontiersin.orgcdnsciencepub.com The formation and integrity of these "membranous webs" or replication complexes are highly dependent on the availability of cellular this compound. frontiersin.orgcdnsciencepub.com
Viral Assembly and Egress: The synthesis and release of new viral particles are also dependent on host this compound. nih.gov For herpes simplex virus 1, cellular this compound is important for the synthesis and release of mature progeny viruses and for cell-to-cell spread. nih.gov
Modulation of Immune Response: this compound homeostasis is intricately linked with the host's innate immune response. nih.gov For instance, there is a significant association between this compound homeostasis and the type I interferon (IFN) response. nih.gov By altering this compound metabolism, viruses may also dampen the host's antiviral defenses. nih.gov
Disrupting host this compound homeostasis, for example through the use of this compound-lowering drugs like statins, has been shown to inhibit the replication of numerous viruses, highlighting the therapeutic potential of targeting these metabolic pathways. frontiersin.orglife-science-alliance.orgmdpi.com
Regulatory Networks Governing Cholesterol Metabolism
Transcriptional Regulation of Cholesterol Homeostasis
The expression of genes involved in this compound metabolism is tightly controlled by a cadre of transcription factors that sense and respond to changes in cellular sterol levels. These proteins orchestrate a coordinated response to maintain a stable intracellular this compound environment.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors are central regulators of lipid homeostasis, controlling the synthesis of this compound and fatty acids. nih.gov There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.govnih.gov SREBP-1a is a potent activator of all genes involved in this compound and fatty acid synthesis, while SREBP-1c preferentially regulates genes for fatty acid synthesis. nih.govnih.gov SREBP-2 is the primary regulator of this compound biosynthesis, activating key enzymes such as HMG-CoA synthase and HMG-CoA reductase. nih.govmdpi.com
The activity of SREBPs is primarily regulated by their transport from the endoplasmic reticulum (ER) to the Golgi apparatus. mdpi.com In the ER, SREBPs are bound to the SREBP cleavage-activating protein (SCAP). annualreviews.orgwikipedia.org When cellular sterol levels are high, the SCAP-SREBP complex is retained in the ER through the interaction of SCAP with Insulin-Induced Gene (Insig) proteins. wikipedia.orgnovusbio.compnas.org this compound binds to SCAP, causing a conformational change that allows it to bind to Insig, thus preventing the complex from moving to the Golgi. annualreviews.orgreactome.org
When cellular sterol levels fall, SCAP undergoes a conformational change and dissociates from Insig. mdpi.comwikipedia.org This allows the SCAP-SREBP complex to be transported to the Golgi via COPII-coated vesicles. mdpi.comtcdb.org In the Golgi, the SREBP precursor is cleaved sequentially by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). mdpi.comwikipedia.org This two-step cleavage releases the mature, transcriptionally active N-terminal domain of the SREBP, which then translocates to the nucleus. nih.govwikipedia.org In the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription and thus increasing this compound synthesis and uptake. nih.govnovusbio.com
Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) Signaling
Liver X Receptors (LXRs), with isoforms LXRα and LXRβ, are nuclear receptors that function as cellular this compound sensors. bioscientifica.com They are activated by oxysterols, which are oxidized derivatives of this compound. bioscientifica.com Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on target genes. bioscientifica.comqiagen.com This activation leads to the transcription of genes that protect cells from this compound overload. bioscientifica.com Key LXR target genes include:
ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) : These transporters are crucial for promoting the efflux of excess this compound from cells to high-density lipoprotein (HDL) particles, a key step in reverse this compound transport. nih.govahajournals.orgfrontiersin.org
This compound 7α-hydroxylase (CYP7A1) : This is the rate-limiting enzyme in the conversion of this compound to bile acids in the liver, providing a major route for this compound catabolism and elimination. nih.govnih.gov
Apolipoproteins (e.g., ApoE, ApoC1, ApoC2, ApoC4) : LXRs regulate the expression of these proteins which are involved in lipoprotein remodeling and transport. frontiersin.org
Farnesoid X Receptor (FXR) is another nuclear receptor that plays a pivotal role in this compound and bile acid metabolism. ahajournals.org Activated by bile acids themselves, FXR acts as a key regulator of the enterohepatic circulation of bile acids. ahajournals.orgnih.gov When bile acid levels are high, activated FXR suppresses the synthesis of new bile acids from this compound by inhibiting the expression of the CYP7A1 gene. ahajournals.orgresearchgate.netphysiology.org This occurs through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of other nuclear receptors required for CYP7A1 transcription. researchgate.netahajournals.org In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also potently represses CYP7A1 expression. frontiersin.orgresearchgate.net This negative feedback loop ensures that bile acid synthesis is tightly controlled, thereby indirectly influencing this compound catabolism. nih.gov
The interplay between LXR and FXR provides a balanced regulation of this compound homeostasis. While LXR activation promotes the conversion of this compound to bile acids when this compound levels are high, FXR activation puts a brake on this process when bile acid levels are sufficient, preventing their toxic accumulation. nih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor (PPAR) Regulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ. ahajournals.orgmdpi.com They are activated by fatty acids and their derivatives and play significant roles in lipid and glucose metabolism. ahajournals.orgresearchgate.net
PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver and heart. ahajournals.orgnih.gov Its activation leads to a reduction in plasma triglycerides and an increase in HDL this compound levels. nih.govkoreamed.orgnih.gov PPARα influences this compound metabolism primarily by:
Increasing HDL formation : It stimulates the hepatic expression of apolipoproteins A-I and A-II, the major protein components of HDL. nih.govmdpi.com
Promoting this compound efflux : PPARα activation can indirectly enhance reverse this compound transport by inducing the expression of ABCA1, a process that can be mediated through the induction of LXRα. ahajournals.orgmdpi.commdpi.com This leads to increased this compound efflux capacity from macrophages. oup.com
PPARγ is predominantly expressed in adipose tissue and macrophages. ahajournals.org While its primary role is in adipogenesis and insulin (B600854) sensitivity, it also impacts this compound homeostasis. In macrophages, PPARγ activation promotes this compound efflux by upregulating the expression of LXRα and consequently ABCA1 and ABCG1. ahajournals.orgnih.gov It also regulates the expression of this compound receptors like CD36. ahajournals.orgnih.gov
| Transcription Factor | Primary Ligands | Key Target Genes/Pathways in this compound Metabolism | Primary Function in this compound Homeostasis |
| SREBP-2 | Low cellular sterols (indirect activation) | HMG-CoA synthase, HMG-CoA reductase, LDL receptor | Activates this compound synthesis and uptake. nih.govmdpi.com |
| LXR (α & β) | Oxysterols | ABCA1, ABCG1, CYP7A1, ApoE | Promotes this compound efflux and conversion to bile acids. bioscientifica.comnih.gov |
| FXR | Bile Acids | SHP, FGF19 (indirectly represses CYP7A1), Bile acid transporters (BSEP, MRP2) | Inhibits bile acid synthesis from this compound; regulates bile acid transport. ahajournals.orgphysiology.org |
| PPARα | Fibrates, Fatty Acids | ApoA-I, ApoA-II, LPL (indirectly LXRα, ABCA1) | Increases HDL this compound; promotes fatty acid oxidation and this compound efflux. nih.govnih.govmdpi.com |
| PPARγ | Glitazones, Fatty Acids | LXRα, ABCA1, ABCG1, CD36 | Promotes this compound efflux from macrophages. ahajournals.orgnih.gov |
Post-Translational Modifications of this compound-Metabolizing Enzymes
In addition to transcriptional control, the activity of key enzymes in the this compound metabolic pathway is rapidly modulated by post-translational modifications. These modifications provide a more immediate level of regulation in response to fluctuating cellular needs.
Ubiquitination and Proteasomal Degradation Mechanisms
A critical point of regulation in the this compound synthesis pathway is the stability of HMG-CoA reductase (HMGCR), the rate-limiting enzyme. The degradation of HMGCR is tightly controlled by a process of sterol-accelerated ubiquitination and subsequent degradation by the proteasome, a mechanism known as ER-associated degradation (ERAD). youtube.comnih.gov
When cellular sterol levels, particularly lanosterol (B1674476), are high, HMGCR is targeted for degradation. annualreviews.org This process is mediated by the Insig proteins. youtube.comresearchgate.net Sterols trigger the binding of Insigs to the membrane domain of HMGCR. annualreviews.orgresearchgate.net This interaction facilitates the recruitment of a membrane-bound E3 ubiquitin ligase, such as gp78 or Trc8. researchgate.netpnas.org The E3 ligase then attaches ubiquitin molecules to specific lysine (B10760008) residues on the HMGCR protein. youtube.com This polyubiquitination marks HMGCR for extraction from the ER membrane and degradation by the 26S proteasome. youtube.compnas.org This regulated degradation can dramatically shorten the half-life of the HMGCR protein from hours to less than an hour, thereby rapidly shutting down this compound synthesis when sterols are abundant. researchgate.net This feedback mechanism is also enhanced by non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGpp). nih.govannualreviews.org
| Regulatory Protein | Role in HMGCR Degradation | Triggering Signal |
| Insig-1 / Insig-2 | Binds to HMGCR and recruits E3 ligases. youtube.compnas.org | High levels of sterols (e.g., lanosterol). annualreviews.orgresearchgate.net |
| gp78 (E3 Ubiquitin Ligase) | Catalyzes the attachment of ubiquitin to HMGCR. researchgate.netpnas.org | Recruitment by the sterol-induced HMGCR-Insig complex. researchgate.net |
| Trc8 (E3 Ubiquitin Ligase) | Also catalyzes the ubiquitination of HMGCR. pnas.org | Recruitment by the sterol-induced HMGCR-Insig complex. pnas.org |
| Proteasome | Degrades the polyubiquitinated HMGCR protein. youtube.compnas.org | Recognition of the polyubiquitin (B1169507) chain on HMGCR. |
Phosphorylation Events and Enzyme Activity Modulation
The activity of HMG-CoA reductase is also subject to rapid, reversible regulation by phosphorylation. The key enzyme responsible for this is the 5' AMP-activated protein kinase (AMPK), a cellular energy sensor. wikipedia.orgjst.go.jp
AMPK is activated under conditions of low cellular energy, indicated by an increased ratio of AMP to ATP. jst.go.jp Once activated, AMPK phosphorylates HMGCR at a specific serine residue (Ser871 in the human enzyme). nih.gov This phosphorylation event inhibits the catalytic activity of HMGCR, effectively switching off the energy-consuming pathway of this compound synthesis to conserve ATP. wikipedia.orgnih.gov This provides a direct link between the cell's energy status and its rate of this compound production. wikipedia.org When cellular energy levels are restored, HMGCR can be dephosphorylated and reactivated by protein phosphatases. This mechanism ensures that this compound synthesis proceeds only when the cell has sufficient energy resources. genscript.com
MicroRNA and Non-coding RNA Regulation in this compound Metabolism
The regulation of this compound metabolism is a tightly controlled process involving multiple layers of control that extend beyond traditional transcriptional factors. Emerging evidence has highlighted the critical role of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in fine-tuning the expression of genes central to this compound homeostasis. nih.govresearchgate.net These RNA molecules act as post-transcriptional regulators, influencing the stability and translation of messenger RNAs (mRNAs) or modulating the activity of other regulatory proteins, thereby adding a complex and intricate dimension to the control of cellular and systemic this compound levels. nih.govmdpi.com
MicroRNA Targeting of this compound Pathway Genes
MicroRNAs are short, non-coding RNA molecules, typically 22 nucleotides in length, that post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. ahajournals.org They are powerful regulators of this compound metabolism, capable of targeting multiple genes within the same pathway to orchestrate a coordinated response. nih.gov
Key miRNAs involved in this compound regulation include:
miR-33a and miR-33b : These are perhaps the most well-studied miRNAs in this compound metabolism. They are located within the introns of the genes encoding Sterol Regulatory Element-Binding Proteins (SREBPs), SREBF2 and SREBF1, respectively. ahajournals.orgjst.go.jp This genomic arrangement allows them to be co-transcribed with their host genes, creating a negative feedback loop. ahajournals.org While SREBPs promote this compound synthesis and uptake, miR-33a/b repress the expression of genes involved in this compound efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. ahajournals.orgnih.gov This coordinated action ensures that under low-sterol conditions, when SREBP2 is activated to increase this compound production, this compound efflux is simultaneously suppressed to conserve cellular this compound. jst.go.jp
miR-122 : This is a liver-specific miRNA that plays a significant role in regulating lipid metabolism. mdpi.com Inhibition of miR-122 in mice has been shown to reduce plasma this compound levels and decrease hepatic lipid accumulation, partly by increasing fatty acid oxidation. mdpi.com
miR-185 : This miRNA has been shown to regulate this compound homeostasis by targeting key players in both synthesis and uptake. nih.gov Studies have demonstrated that miR-185 can repress the expression of SREBP-2, the master transcriptional regulator of this compound synthesis. researchgate.netaging-us.com By targeting SREBP-2, miR-185 can consequently downregulate SREBP-2's target genes, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR). nih.govresearchgate.net Overexpression of miR-185 has been shown to attenuate the this compound-depletion-induced upregulation of HMGCR. mdpi.com
miR-27b : This miRNA is implicated in the regulation of HMGCR expression, although its repressive effect may be context-dependent. mdpi.com
miR-223 : Overexpression of miR-223 has been found to repress the mRNA levels of two enzymes in the this compound biosynthetic pathway: 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) and methylsterol monooxygenase 1 (SC4MOL). mdpi.com
Table 1: Selected MicroRNAs and Their Targets in this compound Metabolism
| MicroRNA | Target Gene(s) | Effect on this compound Metabolism |
|---|---|---|
| miR-33a/b | ABCA1, ABCG1 | Decreases this compound efflux, promoting cellular this compound retention. ahajournals.orgnih.gov |
| miR-122 | Various lipogenic genes | Inhibition reduces plasma this compound and hepatic lipid synthesis. mdpi.com |
| miR-185 | SREBP-2, HMGCR, LDLR | Represses this compound synthesis and uptake. mdpi.comresearchgate.netaging-us.com |
| miR-27b | HMGCR | Implicated in the repression of the rate-limiting enzyme of this compound synthesis. mdpi.com |
| miR-223 | HMGCS1, SC4MOL | Represses enzymes in the this compound biosynthesis pathway. mdpi.com |
Long Non-coding RNAs in Sterol Homeostasis
Long non-coding RNAs (lncRNAs) are a diverse class of RNA transcripts longer than 200 nucleotides with no significant protein-coding potential. bohrium.com They regulate gene expression through various mechanisms, including acting as molecular scaffolds for protein complexes, decoys for miRNAs ("sponges"), or guides for chromatin-modifying enzymes. mdpi.commdpi.com Several lncRNAs have been identified as crucial regulators of sterol homeostasis. frontiersin.org
Notable lncRNAs in this compound regulation include:
LeXis (Liver-expressed LXR-induced sequence) : The expression of this hepatic lncRNA is induced by high-cholesterol diets and activation of Liver X Receptors (LXRs), which are cellular this compound sensors. mdpi.comszu.edu.cn LeXis acts to lower both hepatic and serum this compound levels. mdpi.com Mechanistically, LeXis binds to the heterogeneous ribonucleoprotein RALY. mdpi.comfrontiersin.org This interaction prevents RALY from recruiting RNA polymerase II to the promoters of this compound synthesis genes, such as SREBF2 and its targets, thereby suppressing their transcription. frontiersin.org
CHROME : This primate-specific lncRNA is upregulated in response to high dietary this compound via LXR activation. mdpi.comnih.gov CHROME plays a role in promoting this compound efflux by acting as a miRNA sponge. It curbs the activity of several miRNAs, including miR-27b, miR-33a, miR-33b, and miR-128, which are known to repress the this compound transporter ABCA1. nih.gov By sequestering these miRNAs, CHROME effectively increases ABCA1 expression, facilitating this compound removal from cells. nih.gov
lncLSTR (liver-specific triglyceride regulator) : The expression of lncLSTR is responsive to metabolic states, being decreased during fasting and increased upon re-feeding. mdpi.com Knockdown of lncLSTR in mice leads to a significant reduction in circulating triglycerides. mdpi.com It achieves this by interacting with the transcriptional suppressor TDP-43, which in turn regulates the expression of Cyp8b1, a key gene in bile acid synthesis that influences lipid homeostasis. szu.edu.cn
lncARSR : In contrast to LeXis, lncARSR promotes this compound biosynthesis. szu.edu.cn Its overexpression leads to an increase in HMGCR, the rate-limiting enzyme in this compound synthesis. szu.edu.cn This is achieved by activating the PI3K/Akt signaling pathway, which subsequently increases the levels of mature, active SREBP-2. szu.edu.cnfrontiersin.org
lncHR1 : This lncRNA functions as a negative regulator of SREBP-1c. mdpi.comnih.gov By suppressing SREBP-1c, lncHR1 can inhibit hepatic lipogenesis. mdpi.comresearchgate.net
Table 2: Selected Long Non-coding RNAs in Sterol Homeostasis
| LncRNA | Mechanism of Action | Effect on this compound Metabolism |
|---|---|---|
| LeXis | Interacts with RALY protein, preventing transcriptional activation of SREBF2 and its targets. mdpi.comfrontiersin.org | Suppresses this compound biosynthesis; lowers hepatic and serum this compound. mdpi.comfrontiersin.org |
| CHROME | Acts as a sponge for miR-27b, miR-33a/b, and miR-128, upregulating ABCA1. nih.gov | Promotes this compound efflux and HDL biogenesis. nih.gov |
| lncLSTR | Interacts with TDP-43 to regulate Cyp8b1 expression and bile acid composition. szu.edu.cn | Regulates systemic triglyceride and lipid homeostasis. mdpi.com |
| lncARSR | Activates PI3K/Akt pathway, increasing mature SREBP-2 levels. szu.edu.cnfrontiersin.org | Promotes this compound biosynthesis by upregulating HMGCR. szu.edu.cn |
| lncHR1 | Suppresses the SREBP-1c promoter. mdpi.comnih.gov | Reduces hepatic triglyceride levels. mdpi.com |
Hormonal and Nutritional Influences on this compound Homeostasis (Cellular Mechanisms)
The endogenous synthesis of this compound is highly sensitive to the body's hormonal and nutritional status. Hormones such as insulin and glucagon (B607659), which are central to energy metabolism, exert significant control over this compound pathways. Concurrently, the availability of dietary macronutrients—carbohydrates, fats, and proteins—provides the building blocks and regulatory signals that mechanistically influence the rate of this compound production.
Insulin and Glucagon Signaling Interplay
Insulin and glucagon are pancreatic hormones that have largely opposing effects on glucose metabolism but engage in a complex interplay to regulate lipid and this compound homeostasis.
Insulin Signaling : Insulin is a potent activator of lipogenesis and this compound synthesis. Following a meal, elevated insulin levels promote the synthesis of both fatty acids and this compound. Mechanistically, insulin signaling enhances the activity of SREBPs, the master regulators of lipid synthesis. researchgate.net Insulin activates the PI3K/Akt signaling pathway, which has several downstream effects:
SREBP Activation : The pathway promotes the maturation and nuclear translocation of SREBP-2, the primary transcription factor for this compound synthesis genes like HMGCR and LDLR. researchgate.netfrontiersin.org Insulin also strongly induces the expression of SREBP-1c, which governs fatty acid synthesis. pnas.org
HMGCR Stabilization : The PI3K/Akt pathway can stabilize the HMGCR protein by inhibiting its degradation, thus increasing the activity of this rate-limiting enzyme in this compound synthesis. frontiersin.org
Glucagon Signaling : Glucagon is released during fasting and generally counteracts the effects of insulin on glucose metabolism. nih.gov Its role in this compound metabolism is more nuanced. While historically associated with lowering plasma this compound, recent studies have elucidated a specific mechanism involving Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.govahajournals.org PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR), thereby increasing circulating LDL this compound. Glucagon signaling has been shown to decrease PCSK9 levels. nih.govahajournals.org This action is mediated through the exchange protein directly activated by cAMP-2 (Epac2) and Ras-related protein-1 (Rap1) pathway. nih.govahajournals.org By reducing PCSK9, glucagon signaling leads to higher levels of LDLR on the surface of liver cells, enhancing the clearance of LDL this compound from the circulation. nih.gov Therefore, blocking glucagon action can lead to an increase in plasma LDL this compound. plos.org
The interplay between these hormones ensures that this compound synthesis is activated in the fed state (high insulin) when energy and substrates are plentiful, while fasting conditions (high glucagon) can modulate LDL receptor levels to maintain this compound homeostasis.
Impact of Dietary Macronutrients on Endogenous Synthesis (Mechanistic)
The type and amount of macronutrients in the diet directly influence the cellular machinery responsible for this compound synthesis, primarily in the liver.
Dietary Fats :
Saturated Fatty Acids (SFAs) : Consumption of SFAs leads to an increase in LDL this compound. The primary mechanism is a reduction in hepatic LDL receptor activity. nih.govcambridge.org SFAs decrease the expression of the LDLR gene and the stability of the receptor protein, which impairs the clearance of LDL from the circulation and can enhance the conversion of intermediate-density lipoproteins to LDL. nih.gov
Unsaturated Fatty Acids (MUFAs and PUFAs) : Monounsaturated and polyunsaturated fatty acids generally lower LDL this compound. They achieve this by increasing hepatic LDL receptor activity, protein, and mRNA levels, which enhances LDL clearance. nih.gov PUFAs can also increase the fluidity of the cell membrane, which may improve the binding efficiency of LDL receptors. nih.gov Furthermore, unsaturated fatty acids are preferred substrates for the enzyme acyl-CoA:this compound acyltransferase (ACAT), which esterifies free this compound in the liver. nih.gov This reduction in the hepatic free this compound pool leads to an upregulation of SREBP-2 and, consequently, an increase in LDL receptor expression. nih.gov
Dietary Carbohydrates : High-carbohydrate diets, particularly those rich in simple sugars like fructose, can influence lipid metabolism. Fructose promotes hepatic de novo fatty acid synthesis, providing substrates that can be incorporated into triglycerides and secreted as VLDL. nih.gov While the primary effect is on triglycerides, this pathway is closely linked with this compound metabolism, as both are regulated by SREBPs. High insulin levels resulting from carbohydrate intake also stimulate SREBP-1c, further driving lipogenesis. frontiersin.org
Dietary Proteins : The source of dietary protein can differentially affect this compound metabolism. nih.gov
Soy Protein vs. Animal Protein (e.g., Casein) : Numerous studies have shown that substituting animal protein with soy protein can reduce plasma total this compound in hypercholesterolemic individuals. nih.govplos.org The exact mechanisms are still being elucidated but may involve several factors. One hypothesis is that the amino acid composition of the protein affects plasma hormone concentrations, such as insulin and glucagon. nih.gov Another suggests that different proteins can modulate the expression of genes involved in this compound biosynthesis and catabolism. For instance, soy protein consumption has been associated with an upregulation of SREBP-2 and HMGCR, suggesting an increase in synthesis, but also a significant upregulation of Cyp7a1, the rate-limiting enzyme for converting this compound into bile acids, suggesting a concurrent increase in this compound excretion. plos.orgfrontiersin.org
Advanced Research Methodologies in Cholesterol Biology
Isotopic Labeling and Tracing Techniques
Isotopic labeling is a cornerstone of metabolic research, enabling the dynamic tracking of molecules through biological pathways. In cholesterol biology, this involves introducing atoms with a different number of neutrons (isotopes) into this compound or its precursors and following their journey through various metabolic processes.
Stable Isotope Tracers for this compound Flux and Turnover Studies
Stable isotopes, which are non-radioactive, are safely used to study the kinetics of this compound metabolism in vivo, including in humans. bioscientifica.combioscientifica.com Techniques using stable isotopes can measure this compound synthesis, absorption, and the metabolism of lipoproteins. bioscientifica.com Deuterium (B1214612) (²H) and carbon-13 (¹³C) are common stable isotopes used in these studies.
Deuterated water (D₂O) is a widely used tracer for measuring this compound synthesis. ahajournals.orgresearchgate.net When administered, deuterium from D₂O is incorporated into newly synthesized this compound molecules. By measuring the rate of deuterium enrichment in circulatory this compound over time, researchers can calculate the rate of cholesterogenesis. ahajournals.org This method has been instrumental in understanding how this compound synthesis is regulated in different physiological and pathological states. ahajournals.orgresearchgate.net For instance, studies using D₂O have revealed that rapidly proliferating cancer cells exhibit high metabolic activity and become preferentially labeled with deuterium, which can be visualized using deuterium magnetic resonance spectroscopic imaging. researchgate.net
The analysis of stable isotope enrichment is typically performed using mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). bioscientifica.com These methods allow for the precise measurement of the ratio of labeled to unlabeled molecules, providing quantitative data on metabolic rates. bioscientifica.com
Key Findings from Stable Isotope Tracing Studies:
| Tracer | Methodology | Key Finding |
| Deuterated Water (D₂O) | In vivo labeling and MS analysis | Enables measurement of de novo this compound synthesis rates in various tissues and conditions. ahajournals.orgnih.govelifesciences.org |
| ¹³C-labeled precursors (e.g., glutamine) | Transient ¹³C-flux analysis | Quantified the decrease in this compound synthesis flux in response to statin treatment in hepatocytes. researchgate.net |
| Deuterium-labeled this compound | Metabolic studies | Revealed the capability of certain organisms to modify the this compound side chain. xenbase.org |
Radiolabeled Sterols in Cellular Compartment Analysis
Radiolabeled sterols, such as those containing tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), have been historically important for elucidating the subcellular distribution and trafficking of this compound. While their use in humans is restricted, they remain valuable tools in cell culture and animal studies due to their high sensitivity of detection.
The movement of this compound between cellular compartments, such as from the plasma membrane (PM) to the endoplasmic reticulum (ER), can be tracked using radiolabeled this compound. nih.gov For instance, the esterification of radiolabeled this compound by the ER-resident enzyme ACAT (acyl-CoA:this compound acyltransferase) serves as an assay for its transport from the PM to the ER. nih.gov
Studies in yeast using radiolabeled sterols have been crucial in identifying proteins and pathways involved in non-vesicular sterol transport. semanticscholar.orgacs.org For example, experiments have shown that the transport of newly synthesized radiolabeled ergosterol (B1671047) (the major yeast sterol) to the plasma membrane is not blocked by mutations that inhibit vesicular trafficking, indicating a non-vesicular transport mechanism. acs.org Furthermore, the internalization and degradation of radiolabeled α-factor, a process dependent on endocytosis, has been used to study the role of specific sterols in this pathway. molbiolcell.org
The analysis of radiolabeled sterols often involves the separation of cellular organelles through fractionation, followed by scintillation counting to quantify the amount of radioactivity in each compartment. This provides a snapshot of the sterol's distribution at a specific point in time. nih.gov
Lipidomics and Mass Spectrometry Applications
Lipidomics, the large-scale study of lipids, has been revolutionized by advancements in mass spectrometry (MS). These technologies provide unparalleled sensitivity and specificity for the detailed analysis of the entire spectrum of lipids, including sterols and their derivatives, in a biological sample.
Quantitative Sterol and Oxysterol Profiling
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the gold standard for the quantitative analysis of sterols and oxysterols. researchgate.netmdpi.comcreative-proteomics.com Oxysterols are oxidized derivatives of this compound that play critical roles in numerous physiological and pathological processes. nih.govnih.gov
LC-MS/MS (tandem mass spectrometry) methods have been developed for the highly sensitive and specific analysis of serum sterol profiles. researchgate.netnih.gov These methods can simultaneously identify and quantify not only this compound but also a wide range of its precursors and plant-derived sterols (phytosterols). researchgate.netnih.gov Derivatization of sterols can enhance their ionization efficiency, leading to detection limits in the picogram range. researchgate.netnih.gov For instance, a method using picolinyl ester derivatization allowed for the simultaneous identification of 19 this compound precursors in addition to this compound and other sterols in a small serum sample. researchgate.netnih.gov Another approach utilizes isotope-labeled charge-tags to enable the analysis of a broad range of sterols and oxysterols in a single run. oup.comnih.gov
GC-MS is also a powerful technique for sterol and oxysterol analysis, often requiring derivatization to increase the volatility of the analytes. mdpi.comcreative-proteomics.comnih.gov It offers high resolution and allows for the separation and quantification of numerous biologically relevant oxysterols. nih.govresearchgate.net GC-MS has been used to determine the content of oxysterols in various food products and biological samples, revealing the presence of these compounds in different matrices. mdpi.com
Comparison of Analytical Methods for Sterol Profiling:
| Technique | Sample Preparation | Key Advantages |
| LC-MS/MS | Can be performed with or without derivatization. rsc.org | High sensitivity and specificity; suitable for a wide range of sterols and oxysterols. researchgate.netcreative-proteomics.com |
| GC-MS | Typically requires derivatization (e.g., trimethylsilylation). mdpi.comnih.govresearchgate.net | High chromatographic resolution; robust for quantifying volatile sterols and oxysterols. creative-proteomics.comnih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide extremely high mass accuracy and resolving power. lcms.czthermofisher.commpi-cbg.de This capability is crucial for the confident identification of this compound metabolites by enabling the determination of their elemental composition from their exact mass.
Orbitrap mass spectrometers can achieve sub-ppm mass accuracy, which significantly narrows down the possibilities for the molecular formula of an unknown metabolite. thermofisher.comnih.gov The high resolving power of these instruments can differentiate between isobaric species—molecules that have the same nominal mass but different elemental compositions. lcms.czthermofisher.com Furthermore, the ability to perform multiple stages of fragmentation (MSⁿ) on instruments like the LTQ Orbitrap provides detailed structural information, which is essential for identifying the exact structure of a metabolite, including the positions of modifications like hydroxyl groups on the sterol backbone. lcms.cz
HRMS is a key technology in untargeted lipidomics studies, where the goal is to identify and quantify as many lipids as possible in a sample without prior selection. thermofisher.com This approach can reveal unexpected changes in this compound metabolism in response to various stimuli or in disease states.
Spatial Lipidomics for this compound Distribution Mapping
Spatial lipidomics aims to map the distribution of lipids directly in tissue sections, providing a visual representation of their localization within different anatomical structures or cell types. This is a powerful approach for understanding the roles of this compound in tissue organization and pathology.
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a prominent technique in spatial lipidomics. acs.orgresearchgate.netnih.gov In MALDI-MSI, a tissue section is coated with a matrix that absorbs laser energy, leading to the desorption and ionization of lipids from the tissue. The mass spectrometer then detects these ions, generating a mass spectrum for each spot (pixel) on the tissue. This allows for the creation of an image showing the spatial distribution of specific lipids, including this compound. acs.orgresearchgate.net Recent advancements have enabled the direct and rapid analysis of this compound distribution in tissues affected by conditions like Alzheimer's disease and cancer. acs.org Although this compound ionization can be challenging, methods have been developed to enhance its detection, often as a dehydrated protonated molecule. acs.orgacs.org
Secondary ion mass spectrometry (SIMS) is another imaging technique that offers very high spatial resolution, down to the submicrometer level. psu.edunih.govresearchgate.net In SIMS, a primary ion beam is rastered across the sample surface, causing the ejection of secondary ions that are then analyzed by the mass spectrometer. nih.gov TOF-SIMS (Time-of-Flight SIMS) has been used to image the localization of this compound in brain tissue, revealing its accumulation in specific regions associated with amyloid plaques in a mouse model of Alzheimer's disease. nih.gov It can also be used to quantify relative differences in this compound content in the membranes of individual cells. nih.govacs.org
Key Features of Spatial Lipidomics Techniques:
| Technique | Principle | Spatial Resolution | Key Application in this compound Research |
| MALDI-MSI | Laser desorption/ionization from a matrix-coated tissue. researchgate.netnih.gov | Typically in the micrometer range. researchgate.net | Mapping this compound distribution in brain and cancer tissues. acs.orgresearchgate.net |
| TOF-SIMS | Sputtering of secondary ions from the sample surface by a primary ion beam. nih.gov | Submicrometer. nih.gov | High-resolution imaging of this compound in subcellular structures and near pathological features. psu.edunih.govresearchgate.net |
Advanced Microscopy and Imaging
Modern microscopy and imaging techniques have revolutionized the study of this compound in its native cellular environment, surmounting previous limitations in resolution and dynamic tracking. These advanced methods allow for the direct visualization of this compound's role in membrane organization, its interactions with proteins, and its complex trafficking pathways within living cells.
Fluorescence Resonance Energy Transfer (FRET) for this compound-Protein Interactions
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical method used to measure molecular proximity on the scale of 1 to 10 nanometers. nih.govtandfonline.com The technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govfrontiersin.org This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an effective "spectroscopic ruler" for studying molecular interactions. frontiersin.orgbecker-hickl.com
In the context of this compound biology, FRET is applied to investigate the close association between this compound molecules and membrane proteins. Changes in FRET efficiency can signify binding events, protein conformational changes, or alterations in the organization of molecules within the membrane. nih.govmdpi.com For instance, FRET has been instrumental in identifying discrete binding sites for lipids, including this compound, on membrane-bound proteins like the nicotinic acetylcholine (B1216132) receptor. nih.gov By labeling a protein with a donor fluorophore and using a fluorescent this compound analog as the acceptor (or vice versa), researchers can determine if the two molecules are in close enough proximity to suggest a direct interaction. The efficiency of the energy transfer provides quantitative data on the distance and stoichiometry of these interactions within a live cell membrane. frontiersin.orgbecker-hickl.com
Table 1: Key Aspects of FRET in Studying this compound-Protein Interactions
| Feature | Description | Relevance to this compound Research |
|---|---|---|
| Principle | Non-radiative energy transfer between a donor and acceptor fluorophore. nih.gov | Allows detection of molecular proximity between this compound and proteins at the 1-10 nm scale. nih.govtandfonline.com |
| Measurement | Changes in donor fluorescence intensity or lifetime upon acceptor presence. becker-hickl.com | Quantifies the degree of interaction and can reveal binding events or conformational changes. mdpi.com |
| Application | Mapping binding sites, detecting protein dimerization, monitoring lipid transfer. nih.govmdpi.com | Used to identify specific this compound-binding domains on membrane proteins and study how this compound influences receptor organization. nih.gov |
| Requirement | Labeled molecules (e.g., fluorescent protein and fluorescent this compound analog). | Development of suitable fluorescent this compound analogs that mimic the behavior of native this compound is crucial. |
Super-Resolution Microscopy of Lipid Rafts and Membrane Microdomains
For decades, the existence of small, this compound- and sphingolipid-enriched membrane microdomains known as "lipid rafts" was controversial, largely because their proposed size (10–200 nm) fell below the diffraction limit of conventional light microscopy (~200-250 nm). mdpi.comfrontiersin.org The advent of super-resolution microscopy (SRM) has overcome this barrier, enabling the direct visualization of these nanoscale structures in living cells. frontiersin.orgfrontiersin.org
Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) have provided unprecedented insights into the organization of lipid rafts. frontiersin.org A significant breakthrough in this area involves the use of novel bioorthogonal-based this compound probes, such as chol-N3. frontiersin.orgcsic.es This probe faithfully mimics native this compound and can be incorporated into cellular membranes without causing significant perturbation. csic.esnih.gov When combined with live-cell STED microscopy, chol-N3 has demonstrated the existence of this compound-rich nanodomains smaller than 50 nm in the plasma membrane of living cells. frontiersin.orgcsic.es These studies have allowed researchers to identify the lipid membrane structure of these subdiffraction-limit domains and analyze the spatiotemporal organization and diffusion dynamics of this compound within them. csic.esnih.gov Super-resolution imaging has shown that glycosylphosphatidylinositol (GPI)-anchored proteins form nanoclusters that are sensitive to cellular this compound levels, reinforcing the role of this compound in creating organized membrane platforms. frontiersin.org
Live-Cell Imaging of this compound Trafficking and Dynamics
Understanding how this compound moves between organelles is fundamental to comprehending cellular this compound homeostasis. Live-cell imaging provides a dynamic view of these trafficking pathways, a task that requires fluorescent this compound analogs that closely mimic the biophysical properties of natural this compound. springernature.com
Several fluorescent sterols have been developed for this purpose. Early and widely used probes include dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), which are intrinsically fluorescent and differ only minimally from this compound's structure, making them excellent mimics. springernature.com However, their low fluorescence quantum yield requires optimized and sensitive imaging instrumentation. springernature.com More recent innovations include the development of photoconvertible fluorescent this compound analogs like Duo-Chol, which offer improved spatiotemporal imaging of this compound's dynamic localization. nih.gov Another advanced probe is phenyl-diyne this compound (PhDY-Chol), designed for stimulated Raman scattering (SRS) microscopy. purdue.edu PhDY-Chol provides a very large and specific signal, enabling real-time imaging of this compound metabolism and transport in living cells and even in whole organisms like C. elegans. purdue.edu
These imaging tools have been used to track the movement of this compound from the plasma membrane to internal compartments like the endoplasmic reticulum and lysosomes, and to observe its esterification and storage in lipid droplets. nih.govpurdue.edu Live-cell imaging studies have been critical in dissecting the mechanisms of this compound transport and identifying the roles of specific proteins in these pathways. researchgate.net
Table 2: Comparison of Fluorescent Probes for Live-Cell this compound Imaging
| Probe Name | Type | Imaging Technique | Key Feature | Reference |
|---|---|---|---|---|
| Dehydroergosterol (DHE) | Intrinsic Fluorophore | Fluorescence Microscopy | Excellent structural mimic of this compound. | springernature.com |
| Duo-Chol | Photoconvertible Analog | Fluorescence Microscopy | Allows for improved spatiotemporal tracking of this compound dynamics. | nih.gov |
| Phenyl-diyne this compound (PhDY-Chol) | Raman-Active Analog | Stimulated Raman Scattering (SRS) Microscopy | Biologically inert with an extremely large and specific Raman signal. | purdue.edu |
| Chol-N3 | Bioorthogonal Probe | Super-Resolution Microscopy (STED) | Enables direct visualization of this compound in nanodomains at <50 nm resolution. | csic.esnih.gov |
Gene Editing and Functional Genomics Approaches
The combination of gene editing tools and large-scale functional genomics has created powerful strategies for systematically identifying and validating the genes that regulate this compound biology. These approaches allow for precise modulation of this compound-related genes to uncover their functions and discover new regulatory networks.
CRISPR/Cas9 in this compound Pathway Gene Modulation and Knockout Models
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for precise genome editing. mdpi.com In this compound research, it is used to introduce targeted mutations, deletions, or to modulate the expression of genes involved in this compound metabolism. mdpi.comnih.gov
A primary target for this technology has been the PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) gene. Individuals with loss-of-function mutations in PCSK9 have low levels of LDL-cholesterol and a reduced risk of cardiovascular disease. nih.gov Researchers have successfully used CRISPR/Cas9 to disrupt the PCSK9 gene in the liver of mice. This intervention leads to increased expression of the LDL receptor, a significant drop in plasma PCSK9 levels, and a reduction in plasma this compound levels by 35-40%. mdpi.commdpi.com Similar successes have been achieved in non-human primates, demonstrating the therapeutic potential of this approach. nih.gov
Beyond gene disruption, a modified "CRISPRi" system using a deactivated Cas9 (dCas9) fused to a repressor domain can be used to silence gene expression without altering the DNA sequence. drugdiscoverytrends.com This method has been used in adult mice to repress Pcsk9 expression, resulting in a sustained reduction of this compound levels for months after a single treatment. drugdiscoverytrends.com CRISPR/Cas9 has also been used to create specific gene deletions in cell models to validate the role of specific genes, such as Soat1 (which encodes the ACAT1 enzyme), in macrophage this compound metabolism. ahajournals.org
Table 3: Selected CRISPR/Cas9 Studies in this compound Regulation
| Target Gene | Organism/Model | CRISPR Approach | Outcome | Reference |
|---|---|---|---|---|
| PCSK9 | Mouse | Adenovirus delivery of Cas9/gRNA | >50% mutagenesis rate in the liver, 35-40% reduction in plasma this compound. | mdpi.commdpi.com |
| PCSK9 | Non-human primate | AAV delivery of gene editing tools | Stable reduction in plasma PCSK9 and LDL-cholesterol levels. | nih.gov |
| Pcsk9 | Mouse | CRISPR/dCas9-KRAB repressor | Sustained gene repression and reduced this compound levels for six months. | drugdiscoverytrends.com |
| Soat1 | Mouse embryonic stem cells | Gene deletion via Cas9 | Validated Soat1 as a causal gene affecting macrophage this compound ester accumulation. | ahajournals.org |
RNA Interference Screens for this compound Regulators
RNA interference (RNAi) is a mechanism of post-transcriptional gene silencing that can be harnessed to perform large-scale screens for novel gene functions. mdpi.com By using libraries of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), researchers can systematically knock down the expression of thousands of genes to identify those that regulate a specific cellular process, such as this compound homeostasis. mdpi.comnih.gov
Integrative functional genomics strategies have combined gene expression profiling with targeted RNAi screens to identify new regulators of cellular this compound. In one such study, candidate genes were first identified through microarray analysis of sterol-depleted cells, and then their function was tested via siRNA knockdown, which was assessed by measuring cellular this compound levels and LDL uptake. nih.gov This approach successfully identified 20 functional regulators of this compound homeostasis, including TMEM97, a protein that localizes to endosomes/lysosomes and interacts with the Niemann-Pick C1 (NPC1) protein to regulate this compound transport. nih.gov
Genome-wide RNAi screens have also been used to uncover the cellular machinery required for the secretion of lipid-modified proteins, such as the Hedgehog (Hh) morphogen, which is modified by this compound. A screen in Drosophila cells identified 125 genes whose depletion affected Hh secretion, ultimately leading to the high-confidence identification of 24 regulators, many of which had no previously known role in protein secretion. mdpi.complos.org These screening methodologies provide a powerful, unbiased approach to discovering previously unknown components of the complex network governing this compound biology. rupress.org
High-Throughput Screening for Modulators of this compound Homeostasis
High-throughput screening (HTS) has become an indispensable tool in this compound biology for identifying novel small molecules, microRNAs, and other factors that modulate this compound homeostasis. These automated platforms allow for the rapid testing of thousands of compounds, accelerating the discovery of potential therapeutic agents and research probes. bioassaysys.combioassaysys.com HTS assays are designed to be sensitive, accurate, and reproducible, targeting various aspects of this compound metabolism. bioassaysys.comabcam.com
Common HTS approaches in this field include:
Cell-Based this compound Efflux Assays: These assays measure the capacity of cells, typically macrophage-derived foam cells, to efflux this compound to extracellular acceptors like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). nih.gov Instead of traditional radiolabeling, modern HTS methods often use fluorescently-labeled this compound mimics. nih.gov The fluorescence intensity in the culture medium is measured to quantify efflux, providing a safe and efficient method to screen for compounds that enhance this crucial step in reverse this compound transport. abcam.comnih.gov
Gene Reporter Assays: To identify modulators of key regulatory proteins, HTS can employ reporter systems. For instance, a screen for microRNA (miRNA) regulators of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) utilized a luciferase reporter vector containing the PCSK9 3'-untranslated region (3'-UTR). nih.gov A decrease in luciferase activity indicated that a specific miRNA could bind to the PCSK9 mRNA, marking it as a potential regulator. nih.gov Similar reporter-based screens have been used to find modulators for nuclear receptors like the Liver X Receptors (LXRs), which are master regulators of this compound metabolism. scbt.com
These screening methodologies have been instrumental in identifying novel players and pathways in this compound regulation, from miRNAs that control LDLR expression to compounds that activate nuclear receptors, offering new avenues for therapeutic intervention in diseases linked to dysregulated this compound homeostasis. nih.govscbt.com
In Vitro and In Vivo Model Systems
The study of this compound biology relies heavily on a variety of model systems that recapitulate aspects of human physiology and disease. These range from cultured cells that allow for detailed mechanistic studies to genetically engineered animals that model systemic this compound metabolism and associated pathologies.
Cell Culture Models for this compound Homeostasis and Trafficking Studies
In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of this compound regulation at the cellular level. They provide controlled environments for studying this compound synthesis, uptake, efflux, and intracellular trafficking. ifctp.org
Key cell culture models include:
Hepatocyte and Hepatocyte-Like Cells (HLCs): Since the liver is central to this compound homeostasis, hepatocytes are a critical model. HLCs derived from human induced pluripotent stem cells (iPSCs) have emerged as a powerful tool. ifctp.org These cells can recapitulate key functions of human hepatocytes, such as synthesizing and secreting this compound, expressing a range of apolipoproteins, and responding to statin treatment by reducing this compound secretion. ifctp.org Cell lines like HepaRG are also used to study the effects of compounds on this compound homeostasis and gene expression. researchgate.net
Endothelial Cells: Human Aortic Endothelial Cells (HAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are used to study how the vascular endothelium maintains this compound balance. nih.gov Research using these cells has shown that in response to this compound loading, they downregulate genes for this compound synthesis and the LDL receptor, while upregulating transporters like ABCG1. nih.gov
Macrophages: Macrophages are central to the development of atherosclerosis. Cell lines like THP-1 monocytes, which can be differentiated into macrophages, are widely used to model the formation of foam cells—macrophages laden with this compound. nih.gov These models are crucial for studying this compound efflux and the efficacy of compounds that might promote it. nih.govnih.gov
Fibroblasts and Cancer Cell Lines: Skin fibroblasts from healthy donors and patients with genetic lipid disorders (e.g., Tangier disease) help in understanding the function of specific proteins. nih.gov Various cancer cell lines, such as the prostate cancer lines LNCaP and PC-3, are used to investigate the altered this compound metabolism in cancer, revealing differences in the regulation of the SREBP-2 pathway. plos.org
Specialized Models for Trafficking: To visualize the complex movement of this compound within a cell, researchers use advanced techniques. This includes employing fluorescent this compound analogs in cultured cells like 3T3 fibroblasts and astrocytes to track their localization to organelles such as lipid droplets and lysosomes. biorxiv.org Cell models of diseases like Niemann-Pick Type C (NPC), which is characterized by the accumulation of this compound in lysosomes, are vital for studying the machinery of intracellular this compound transport. nih.gov
These diverse cell culture systems allow for detailed molecular and functional assays, including gene expression analysis, protein quantification, and the measurement of this compound flux, providing foundational insights into cellular this compound homeostasis. ifctp.orgnih.govplos.org
Genetically Engineered Mouse Models for this compound Metabolism Research (e.g., ApoE KO, LDLR KO)
Genetically engineered mice are the most widely used in vivo models for studying the impact of specific genes on this compound metabolism and the pathogenesis of atherosclerosis. nih.govcriver.com The two most prominent models are the Apolipoprotein E knockout (ApoE KO) and the Low-Density Lipoprotein Receptor knockout (LDLR KO) mice. nih.govfrontiersin.org
Apolipoprotein E Knockout (ApoE KO) Mouse: ApoE is a crucial protein component of chylomicrons and VLDL remnants, acting as a ligand for their clearance by hepatic receptors. nih.gov The genetic deletion of the Apoe gene in mice leads to impaired clearance of these lipoprotein particles. nih.gov Consequently, ApoE KO mice develop severe hypercholesterolemia, with total plasma this compound levels reaching 400-600 mg/dL even on a standard chow diet, compared to 75-110 mg/dL in wild-type mice. nih.govfrontiersin.orgahajournals.org This dramatic elevation in this compound leads to the spontaneous development of atherosclerotic lesions, which are observable as fatty streaks in the proximal aorta as early as three months of age and progress over time. jax.orgcriver.com These characteristics make the ApoE KO mouse a robust and widely used model for studying the progression of atherosclerosis. nih.govjax.org
Low-Density Lipoprotein Receptor Knockout (LDLR KO) Mouse: The LDLR is the primary receptor responsible for clearing LDL from the circulation. nih.gov Mice with a homozygous deletion of the Ldlr gene exhibit a two-fold increase in plasma this compound on a chow diet (200-400 mg/dL) due to a significant rise in LDL. nih.govjax.org Unlike ApoE KO mice, LDLR KO mice develop only minimal atherosclerotic lesions on a chow diet. ahajournals.org However, when fed a high-fat, high-cholesterol "Western-type" diet, their plasma this compound levels can soar to over 2,000 mg/dl, leading to the rapid development of extensive atherosclerotic plaques. jax.orggubra.dkahajournals.org The lipoprotein profile of LDLR KO mice, particularly the elevation in LDL, more closely resembles the common form of hypercholesterolemia in humans, making it a highly relevant model for studying diet-induced atherosclerosis and testing lipid-lowering therapies. frontiersin.orgahajournals.org
Other genetically engineered mouse models include those with transgenes for human PCSK9, which promotes LDLR degradation, and human Cholesteryl Ester Transfer Protein (CETP), which, like in humans, facilitates the transfer of cholesteryl esters from HDL to LDL. frontiersin.orgoaepublish.com These models, often created on an ApoE KO or LDLR KO background, help to create a lipoprotein profile that is even more analogous to that of humans. frontiersin.org
Interactive Data Table: Comparison of ApoE KO and LDLR KO Mouse Models
| Feature | ApoE Knockout (ApoE KO) | LDLR Knockout (LDLR KO) | Wild-Type Mouse |
| Genetic Defect | Deletion of Apolipoprotein E gene (Apoe) | Deletion of LDL Receptor gene (Ldlr) | Normal genes |
| Primary Lipoprotein(s) Elevated (Chow Diet) | VLDL and chylomicron remnants | LDL | - |
| Total Plasma this compound (Chow Diet) | 400-600 mg/dL nih.govfrontiersin.orgahajournals.org | 200-400 mg/dL frontiersin.orgahajournals.orgjax.org | 75-110 mg/dL frontiersin.org |
| Total Plasma this compound (Western Diet) | >1000 mg/dL | >2000 mg/dL jax.orgahajournals.org | Significant rise |
| Atherosclerosis (Chow Diet) | Spontaneous, progressive lesions from 3 months jax.org | Minimal lesions ahajournals.org | None |
| Atherosclerosis (Western Diet) | Accelerated and severe | Rapid and extensive plaque formation gubra.dkahajournals.org | Diet-induced lesions |
| Primary Human Disease Modeled | Dysbetalipoproteinemia, general atherosclerosis | Familial Hypercholesterolemia ahajournals.org | - |
Note: Values are approximate and can vary based on genetic background, age, sex, and specific diet composition.
Zebrafish and Other Vertebrate Models in this compound Biology
While mice are the predominant model, other vertebrates offer unique advantages for studying this compound biology.
Zebrafish (Danio rerio): The zebrafish has emerged as a powerful and versatile vertebrate model for lipid metabolism research. nih.govcarnegiescience.edu Its key advantages include rapid external development, optical transparency of larvae, and the ability to produce large numbers of offspring, making it ideal for large-scale genetic and chemical screening. mdpi.comfrontiersin.org
Crucially, the lipid metabolism pathways in zebrafish are highly conserved with humans. frontiersin.org Zebrafish possess orthologs of most key human lipid-regulating genes, including apob, apoe, and ldlr. frontiersin.org A significant advantage over mice is that zebrafish naturally express cholesteryl ester transfer protein (CETP), an enzyme that transfers this compound from HDL to LDL in humans but is absent in rodents. nih.govfrontiersin.orgahajournals.org This results in a lipoprotein profile that is more human-like. nih.gov
Researchers utilize several approaches to study this compound in zebrafish:
Diet-Induced Hypercholesterolemia: Feeding adult zebrafish a high-cholesterol diet (HCD) for several weeks induces hypercholesterolemia, with plasma this compound levels increasing four-fold or more. frontiersin.org This leads to the formation of vascular lesions resembling early-stage atherosclerosis (fatty streaks) in the aorta. frontiersin.orgahajournals.org
Genetic Models: Mutant zebrafish, such as those lacking the LDL receptor, have been created. These mutants develop hypercholesterolemia and fatty streak-like alterations after just a few days on an HCD. ahajournals.org
Live Imaging and HTS: The transparency of zebrafish larvae allows for real-time, in vivo imaging of lipid uptake and transport using fluorescently labeled lipids. ahajournals.org This feature, combined with their small size, makes them an excellent system for high-throughput screening of drugs that may affect this compound synthesis or transport. mdpi.com
Other Vertebrate Models:
Rabbits: The Watanabe heritable hyperlipidemic rabbit is a classic model that has a spontaneous mutation in the LDLR gene, causing severe hypercholesterolemia and extensive atherosclerosis, closely mimicking human familial hypercholesterolemia. cmfri.org.in
Pigs and Non-human Primates: These larger animals have cardiovascular systems and lipid metabolism that are very similar to humans, and they develop complex atherosclerotic lesions. frontiersin.org However, their high cost, long lifespan, and ethical considerations limit their use primarily to late-stage preclinical studies. frontiersin.org
Birds: Various bird species, such as pigeons and quails, have also been used in atherosclerosis research as they can develop the disease, often depending on their diet and how they transport this compound. ahajournals.org
While no single animal model can perfectly replicate human this compound biology and disease, the diverse array of available models, from zebrafish to mice to larger mammals, provides a powerful toolkit for multi-faceted research into this critical area of biology. frontiersin.org
Emerging Research Directions and Interdisciplinary Perspectives in Cholesterol Biology
Gut Microbiome Influence on Host Cholesterol Metabolism
The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in host this compound metabolism. mdpi.comfrontiersin.org This influence is bidirectional, with the host's metabolic state also affecting the composition of the gut microbiota. asm.org Research has shown that the gut microbiome can impact this compound levels through various mechanisms, including the production of specific metabolites and the modification of bile acids. mdpi.com
Microbiota-Derived Metabolites and Host Sterol Synthesis
The gut microbiota can ferment dietary fiber to produce short-chain fatty acids (SCFAs), such as acetate, propionate (B1217596), and butyrate. mdpi.comnih.gov These SCFAs can be absorbed into the bloodstream and travel to the liver, where they are thought to influence this compound synthesis. mdpi.com Specifically, propionate has been suggested to inhibit the activity of HMG-CoA reductase, a key enzyme in the this compound biosynthesis pathway.
Another significant way the gut microbiota influences host this compound is through the conversion of this compound to coprostanol. biocodexmicrobiotainstitute.com Coprostanol is a non-absorbable sterol that is subsequently excreted in the feces. mdpi.com This conversion, carried out by specific gut bacteria, effectively reduces the amount of this compound that can be absorbed by the host. biocodexmicrobiotainstitute.com The presence of bacteria with the enzymes capable of this conversion has been linked to lower fecal and serum this compound levels in humans. biocodexmicrobiotainstitute.com
Furthermore, gut microbiota can produce other metabolites that influence lipid metabolism. For instance, the microbial metabolite trimethylamine (B31210) N-oxide (TMAO), derived from dietary choline (B1196258) and L-carnitine, has been shown to reduce the expression of the primary enzyme involved in bile acid synthesis, which can lead to an accumulation of this compound. frontiersin.orgbmj.com
Bacterial Modification of Bile Acids and this compound Excretion
Bile acids, which are synthesized from this compound in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. gutmicrobiotaforhealth.com The gut microbiota extensively modifies these primary bile acids into secondary bile acids. mdpi.comoup.com A key bacterial enzyme in this process is bile salt hydrolase (BSH), which deconjugates primary bile acids. mdpi.comresearchgate.net This deconjugation makes the bile acids less likely to be reabsorbed in the gut and more likely to be excreted in the feces. cambridge.org This increased excretion of bile acids leads to a net loss of this compound, as the liver then uses more this compound to synthesize new bile acids. cambridge.org
The main bacterial transformations of bile acids include deconjugation, 7α-dehydroxylation, and 7α-dehydrogenation. oup.com For example, 7α-dehydroxylation converts cholic acid to deoxycholic acid and chenodeoxycholic acid to lithocholic acid. oup.com These secondary bile acids are generally less efficiently reabsorbed than primary bile acids, further promoting this compound excretion. cambridge.org Studies in patients with continent ileostomies have shown that the presence of certain gut bacteria is associated with the production of secondary bile acids and metabolites of this compound like coprostanol. nih.gov
This compound's Role in Membrane Contact Site Formation and Function
Membrane contact sites (MCSs) are regions of close apposition between the membranes of two different organelles, facilitating intercellular communication and the transfer of molecules like lipids and ions. frontiersin.org this compound plays a significant role in the formation and function of these crucial cellular structures. embopress.org
Several proteins involved in forming MCSs are known to bind this compound. embopress.org This suggests that this compound may have a regulatory role in the dynamics of these contact sites or help maintain a specific lipid composition within them. embopress.org For instance, the formation of contact sites between the endoplasmic reticulum (ER) and late endosomes is mediated by the interaction of the ER protein VAP-A with the this compound-binding protein ORP1L on the endosome. embopress.org This interaction is dependent on the this compound content of the endosomal membrane. embopress.org
Furthermore, this compound is implicated in the transfer of lipids at MCSs. The ER-resident protein ORP5, which has a this compound-binding domain, forms contact sites with late endosomes and is involved in transferring this compound from the late endosome to the ER. embopress.org There is also evidence that this compound-rich microdomains within the ER membrane may serve as platforms for the initial formation of MCSs. nih.gov Proteins like the sigma-1 receptor (S1R) can self-assemble in a this compound-dependent manner to form these microdomains. nih.gov
The function of annexins, a family of calcium and lipid-binding proteins, at MCSs is also linked to this compound. For example, AnxA1's tethering function is necessary for the transport of ER-derived this compound to multivesicular bodies (MVBs), a critical step in processes like the regulation of EGFR signaling. frontiersin.org The levels of annexins like AnxA6 can act as gatekeepers, influencing the protein composition and this compound transport functions of MCSs. frontiersin.org
Computational Modeling and Bioinformatic Approaches
The complexity of this compound metabolism, with its numerous interacting components and regulatory feedback loops, makes it an ideal system to study using computational modeling and bioinformatic approaches. cambridge.orgcambridge.org These methods allow for a more holistic and integrated understanding compared to traditional reductionist experimental approaches. cambridge.orghope.ac.uk
Molecular Dynamics Simulations of this compound-Membrane Interactions
Molecular dynamics (MD) simulations have become a powerful tool for investigating the intricate interactions between this compound and cell membranes at an atomic level. mdpi.com These simulations provide detailed insights into how this compound influences various membrane properties, including thickness, fluidity, and permeability. mdpi.comresearchgate.net
MD simulations have shown that this compound incorporation stiffens lipid bilayer membranes, which can reduce the wrapping of vesicles by a planar membrane. rsc.org It also influences membrane fusion, a key process in cellular trafficking. rsc.org The simulations reveal that this compound can thicken lipid membranes and induce a more ordered packing of lipids. mdpi.comarxiv.org For instance, atomistic MD simulations have demonstrated a significant increase in the thickness of SOPC lipid membranes with the addition of this compound. mdpi.comarxiv.org
These computational models can also explore how this compound distribution and dynamics are affected by membrane curvature, which is crucial for understanding processes like vesicle formation and membrane fusion. mdpi.comresearchgate.net Coarse-grained MD simulations are particularly useful for modeling large-scale phenomena such as the distribution of this compound in complex plasma membranes. rsc.org By simulating different concentrations of this compound, researchers can observe its effects on lipid tail ordering and flip-flop behavior between bilayer leaflets. researchgate.net
Systems Biology Approaches to this compound Metabolic Pathways
Systems biology utilizes computational modeling to represent the dynamics of complex biological systems mathematically. cambridge.orghope.ac.uk This approach has been successfully applied to investigate whole-body this compound metabolism and its dysregulation in various conditions. cambridge.org
By constructing computational models of this compound metabolism, researchers can simulate the effects of various perturbations, such as changes in diet or the effects of aging. cambridge.org These models can integrate data on this compound ingestion, absorption, synthesis, and excretion to provide a comprehensive view of how this compound balance is maintained. cambridge.orghope.ac.uk For example, a whole-body model of this compound metabolism has been used to explore the impact of aging on key regulatory mechanisms, revealing that a reduction in hepatic LDL receptors has a significant effect on LDL-cholesterol levels. cambridge.org
These models can also be combined with other models, for instance, linking whole-body this compound metabolism with the process of atherosclerosis to create a more complete picture of cardiovascular disease development. nih.gov Pathway mapping tools, such as KegArray, allow for the visualization of high-throughput "omics" data (transcriptomics, proteomics, metabolomics) onto metabolic pathway maps, providing insights into how different conditions, like a high-cholesterol diet, affect various biochemical pathways. nih.gov This integrated approach is essential for understanding the nonlinear interactions that characterize complex biological systems like this compound metabolism. nih.govnih.gov
Evolutionary and Comparative Aspects of Sterol Metabolism Across Organisms
Sterols are fundamental molecules in eukaryotes, playing crucial roles in maintaining the stability, dynamics, and permeability of cell membranes. oup.com They also function as signaling molecules and are precursors for essential metabolites like steroid hormones and certain vitamins. oup.comresearchgate.net The biosynthetic pathway for sterols, originating from a set of core reactions, has undergone significant diversification across the major eukaryotic clades, leading to a wide array of sterol-derived compounds that reflect the diverse lifestyles and adaptations of these organisms. oup.comresearchgate.net
Diversification of Sterol Biosynthetic Pathways in Eukaryotes
The synthesis of sterols in Eukarya starts with the mevalonate (B85504) (MVA) pathway to produce squalene (B77637). oup.com A key divergence point is the cyclization of squalene epoxide by oxidosqualene cyclases (OSCs). oup.com In animals and fungi, the enzyme lanosterol (B1674476) synthase (LAS) produces lanosterol, which serves as the precursor for this compound and ergosterol (B1671047), respectively. oup.comfrontiersin.org In contrast, photosynthetic eukaryotes like plants primarily use cycloartenol (B190886) synthase (CAS1) to produce cycloartenol, the precursor for phytosterols (B1254722). oup.comfrontiersin.orgnih.gov
Following cyclization, a series of modifications including demethylation, desaturation, reduction, and isomerization of the sterol core, along with side-chain methylation, generates the vast repertoire of sterols seen across eukaryotes. oup.com This diversification has resulted in distinct primary sterols for different kingdoms: this compound in animals, ergosterol in fungi, and phytosterols (like sitosterol, stigmasterol, and campesterol) in plants. oup.comresearchgate.net Algae also exhibit diversity, with brown and red algae producing fucosterol (B1670223) and desmosterol, respectively. oup.com
The evolutionary history of these pathways is complex. While once thought to be of eukaryotic origin, recent phylogenetic analyses suggest that many sterol biosynthetic genes were acquired from bacteria via horizontal gene transfer. oup.com For instance, the enzyme CYP51 (sterol 14α-demethylase) in sterol-producing bacteria shows significant structural similarity to its eukaryotic counterparts. oup.com The last eukaryotic common ancestor (LECA) is inferred to have possessed a substantial set of enzymes for sterol synthesis, with subsequent evolution occurring mainly through gene losses and tinkering. nih.gov
Some organisms, like the protist Schizochytrium, exhibit a chimeric pathway, possessing features of both algal and animal sterol biosynthesis. frontiersin.org Even within a single organism, multiple pathways can exist. For example, the model plant Arabidopsis produces this compound as a minor sterol from cycloartenol, using a pathway similar to its main phytosterol synthesis route. oup.com Furthermore, some higher plants have been found to possess LAS genes and can synthesize phytosterols via a "lanosterol pathway" in addition to the canonical cycloartenol pathway. pnas.org This highlights the metabolic flexibility and evolutionary adaptability of sterol synthesis.
Table 1: Comparison of Key Features in Eukaryotic Sterol Biosynthesis
| Feature | Animals | Fungi | Plants |
|---|---|---|---|
| Primary Sterol | This compound | Ergosterol | Phytosterols (e.g., Sitosterol, Stigmasterol) |
| Initial Cyclization Precursor | Lanosterol | Lanosterol | Cycloartenol (primarily) |
| Key Cyclase Enzyme | Lanosterol Synthase (LAS) | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) |
| Origin of Isoprenoid Units | Mevalonate (MVA) Pathway | Mevalonate (MVA) Pathway | MVA and Methylerythritol Phosphate (B84403) (MEP) Pathways |
| Side Chain Modification | No alkylation at C-24 | Methylation at C-24 | Methylation or ethylation at C-24 |
Ancestral and Conserved Sterol Signaling Pathways
Eukaryotic cells must maintain sterol homeostasis, and they have evolved conserved signaling pathways to sense and regulate cellular sterol levels. pnas.orgnih.gov One of the most critical and well-studied of these is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. pnas.orgnih.gov This pathway functions as a primary transcriptional regulator for genes involved in the synthesis and uptake of sterols and other lipids. nih.govresearchgate.net
In mammalian cells, the SREBP pathway is controlled by the interplay of several proteins in the endoplasmic reticulum (ER). researchgate.net When cellular sterol levels are high, the SREBP-SCAP complex is retained in the ER by binding to a protein called Insig. researchgate.net However, when sterol levels fall, Insig no longer binds, and the SREBP-SCAP complex is transported to the Golgi apparatus. researchgate.net There, SREBP is cleaved by proteases, releasing a transcription factor fragment that moves to the nucleus to activate the expression of genes for this compound synthesis and uptake. pnas.org
This regulatory system is highly conserved. Homologs of SREBP and other components of the pathway are found across different eukaryotic lineages, including fungi and insects, pointing to an ancestral origin. nih.govresearchgate.net A comparative analysis of SREBP regulation in mammals, yeast, and flies suggests an equilibrium model where various lipid signals modulate the conformation of sterol-sensing proteins and their downstream effectors. nih.govresearchgate.net
Beyond the SREBP pathway, other sterol-sensing mechanisms exist. Nuclear receptor-like transcription factors, such as HR96 in insects and Upc2 in yeast, can also sense sterols to activate genes involved in sterol metabolism, including biosynthesis, uptake, and efflux. pnas.org Some organisms that cannot synthesize their own sterols (sterol auxotrophs), such as the oomycete Phytophthora, have evolved unique systems. Phytophthora uses a sterol-sensing receptor kinase (SSRK1) coupled with elicitin proteins to detect host sterols, which is crucial for its growth and pathogenesis. pnas.org This diversity in sensing mechanisms underscores the fundamental importance of sterol regulation across all eukaryotic life.
Interplay between this compound Metabolism and Other Lipid Classes (e.g., Sphingolipids)
This compound metabolism is intricately linked with the metabolism of other lipid classes, most notably sphingolipids. nih.gov These two types of lipids are essential components of mammalian cell membranes and are often found together in specialized microdomains known as lipid rafts. nih.govresearchgate.net This co-localization is not coincidental; a physical interaction occurs where this compound's smooth α-face interacts favorably with sphingolipids. researchgate.net This interaction is crucial for the structure and function of cell membranes and lipoproteins. nih.govresearchgate.net
The relationship between this compound and sphingomyelin (B164518), a major type of sphingolipid, is particularly well-documented and represents a key axis of cellular lipid homeostasis. nih.govrupress.org The levels of these two lipids are tightly co-regulated. For instance, the addition of sphingomyelin to cultured cells has been shown to increase this compound synthesis. nih.gov Conversely, depleting sphingomyelin by treating cells with sphingomyelinase leads to a decrease in this compound synthesis and an increase in its storage as cholesteryl esters. pnas.orgnih.gov This occurs because the breakdown of sphingomyelin releases this compound from the plasma membrane, allowing it to translocate to the endoplasmic reticulum, where it suppresses the SREBP pathway. pnas.org
Recent research has uncovered a homeostatic feedback loop that operates independently of the SREBP pathway. rupress.org Acute this compound depletion in cells triggers a rapid increase in the synthesis of very-long-chain (VLC) sphingolipids. rupress.orgnih.gov This response helps to restore the physical order of the plasma membrane. rupress.org This regulatory axis, which requires the enzyme ceramide synthase 2, demonstrates a sophisticated system where cells adjust their sphingolipid composition in direct response to changes in this compound availability to maintain membrane integrity. nih.gov
This interplay extends to disease states. Dysregulation of both this compound and sphingolipid metabolism is linked to metabolic diseases like atherosclerosis. nih.gov For example, the amyloid-beta (Aβ) peptides associated with Alzheimer's disease have been shown to directly influence the metabolism of both lipids. The Aβ40 peptide inhibits this compound synthesis, while the Aβ42 peptide activates an enzyme that degrades sphingomyelin. harvard.edu This highlights how the disruption of the delicate balance between this compound and sphingolipids can be a factor in pathology.
Table 2: Summary of this compound-Sphingolipid Interactions
| Interaction Type | Description | Key Molecules Involved | Functional Consequence |
|---|---|---|---|
| Structural Co-localization | This compound and sphingolipids segregate into ordered membrane microdomains (lipid rafts). nih.govfrontiersin.org | This compound, Sphingomyelin, Glycosphingolipids | Platforms for cell signaling, protein trafficking, and pathogen entry. frontiersin.orgfrontiersin.org |
| Homeostatic Regulation | Cellular levels of this compound and sphingomyelin are reciprocally regulated. | SREBP, Sphingomyelinase, Ceramide Synthase 2 | Maintenance of membrane this compound levels and physical properties. pnas.orgrupress.org |
| Metabolic Feedback | Depletion of one lipid class can trigger the synthesis of the other. nih.govrupress.org | This compound, Very-long-chain sphingolipids | Compensation to maintain membrane order and function. rupress.org |
| Pathological Dysregulation | Altered metabolism of both lipids is implicated in various diseases. nih.govharvard.edu | Amyloid-beta peptides, Presenilin | Contribution to the pathology of metabolic and neurodegenerative diseases. harvard.edu |
This compound's Influence on Organelle Morphology and Function (Beyond Membranes)
While this compound is a ubiquitous component of cellular membranes, its influence extends beyond simply modulating fluidity. It plays a significant, direct role in the morphology and specific functions of various organelles, often mediated by inter-organelle membrane contact sites (MCS). neurology.orgfrontiersin.org These sites are regions where two organelles come into close apposition, facilitating the non-vesicular transfer of molecules like lipids and calcium ions. neurology.orgucl.ac.uk
Mitochondria, though considered this compound-poor organelles, are profoundly affected by their this compound content. walshmedicalmedia.comcsic.esnih.gov this compound is imported into mitochondria primarily from the ER via MCS known as mitochondria-associated membranes (MAMs). biologists.comahajournals.org Once inside, this compound influences a range of mitochondrial functions. In the outer mitochondrial membrane (OMM), it can modulate processes like mitochondrial fusion and fission, the formation of lipid microdomains, and apoptosis. biologists.com In the inner mitochondrial membrane (IMM), this compound can affect the morphology of cristae—the folds where cellular respiration occurs—and the organization of respiratory supercomplexes, thereby impacting energy production. walshmedicalmedia.combiologists.com An accumulation of mitochondrial this compound can impair function and is linked to disease states. csic.esnih.gov
The transport of this compound itself is a key function of MCS involving multiple organelles. neurology.orgresearchgate.net For instance, this compound released from lipoproteins is processed in late endosomes/lysosomes. ucl.ac.uk Its subsequent transfer to the ER, a central hub for sensing cellular this compound levels, is crucial for homeostasis and occurs at ER-lysosome contact sites. frontiersin.orgucl.ac.uk Proteins like NPC1 are essential for this process, and their dysfunction leads to this compound accumulation in lysosomes, characteristic of Niemann-Pick disease. neurology.orgucl.ac.uk
This compound's influence also extends to:
ER-Golgi Transport: The SREBP pathway relies on the transport of the SREBP-SCAP complex from the ER to the Golgi, a process regulated by cellular sterol levels. researchgate.net
Peroxisome Function: Membrane contacts between peroxisomes and lysosomes facilitate the transfer of this compound between these organelles. neurology.org
Lipid Droplets: this compound can be esterified and stored in lipid droplets, and the trafficking of lipids between these storage organelles and others like the ER and peroxisomes is managed at MCS. neurology.org
Nuclear Communication: In some contexts, such as cancer, lipid-rich contact sites can form between mitochondria and the nucleus, facilitating retrograde communication that promotes cell survival. purinainstitute.com
Therefore, this compound is not merely a passive structural component but an active regulator that, through its precise distribution and transport via MCS, influences the shape, function, and crosstalk of nearly all major cellular organelles. neurology.orgbiologists.com
Q & A
Q. What experimental designs are optimal for studying cholesterol-lowering interventions in human trials?
Use randomized controlled trials (RCTs) with stratification for baseline this compound levels and cardiovascular risk factors. For example, in drug comparison studies, block participants by age, smoking status, or LDL-C levels to reduce confounding . For dietary interventions, employ crossover designs with washout periods to isolate this compound-specific effects . Ensure blinding of outcome assessors to minimize bias, though double-blinding may be challenging in lifestyle interventions .
Q. How should response variables be selected in this compound studies?
Prioritize clinically relevant endpoints:
- Primary : LDL-C, HDL-C, and total-to-HDL this compound ratio (strongest predictor of myocardial infarction risk ).
- Secondary : Apolipoproteins (A-I, B-100) for mechanistic insights, though their predictive value diminishes after adjusting for HDL/total this compound ratios .
- Exploratory : Oxidized LDL or lipoprotein(a) for niche hypotheses. Avoid over-reliance on HDL subfractions (e.g., HDL2/HDL3) unless studying myocardial infarction risk stratification .
Q. What inclusion criteria ensure rigor in this compound meta-analyses?
- Exclude studies with <10 participants to avoid small-sample bias .
- Require quantitative reporting of dietary this compound, fat intake, and lipid outcomes .
- Use the Newcastle-Ottawa Scale to assess cohort study quality, prioritizing scores ≥7/10 .
- Stratify by intervention type (diet, statins, exercise) and participant baseline risk (e.g., familial hypercholesterolemia) .
Advanced Research Questions
Q. How can contradictory findings on HDL subfractions and cardiovascular risk be resolved?
- Contextual analysis : HDL3’s protective effect (RR = 0.3 for myocardial infarction ) may dominate in populations with low total this compound (<5.2 mmol/L).
- Multivariate adjustment : HDL subfractions lose significance when total/HDL this compound ratio is included in models .
- Mechanistic studies : Use isotope tracing to quantify HDL3’s this compound efflux capacity vs. HDL2’s anti-inflammatory properties .
Q. What statistical methods address variability in dietary this compound studies?
- Weighted regression : Account for baseline dietary intake heterogeneity (e.g., high vs. low habitual this compound consumers) .
- Sensitivity analysis : Exclude outliers (e.g., non-responders with apolipoprotein E4 alleles) .
- Dose-response modeling : Each 100 mg/day dietary this compound increases total/HDL ratio by 0.02 units (95% CI: 0.01–0.03) .
Q. How do in vitro models elucidate this compound’s role in neurodegenerative diseases?
- β-secretase modulation : Elevate neuronal this compound to test amyloid-β deposition in neuroblastoma cell lines .
- Lipid raft isolation : Use detergent-resistant membrane fractions to quantify this compound’s impact on γ-secretase activity .
- Control for cytotoxicity : Limit this compound exposure to <50 μM in primary neuron cultures .
Q. What methodological gaps exist in translating this compound research to clinical guidelines?
- Evidence hierarchy : NCEP ATP III prioritizes RCTs but incorporates observational data for LDL-C targets in understudied groups (e.g., familial hypercholesterolemia) .
- Threshold variability : HDL-C >1.55 mmol/L is cardioprotective in meta-analyses , but guidelines use fixed thresholds (e.g., >1.0 mmol/L), risking under-treatment in high-risk cohorts.
- Dynamic modeling : Incorporate real-world adherence data (e.g., statin discontinuation rates) into risk-benefit analyses .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
